molecular formula C6H10FN B13332985 1-Fluoro-2-azabicyclo[2.2.1]heptane

1-Fluoro-2-azabicyclo[2.2.1]heptane

Katalognummer: B13332985
Molekulargewicht: 115.15 g/mol
InChI-Schlüssel: CQIBSAQBDRPJRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-2-azabicyclo[2.2.1]heptane is a chiral bicyclic amine that serves as a highly valuable scaffold in scientific research. Its rigid, three-dimensional structure and the introduction of a fluorine atom make it a privileged building block in medicinal chemistry and materials science. Researchers utilize this scaffold in the design and synthesis of novel bioactive molecules. For instance, structurally similar substituted 2-azabicyclo[2.2.1]heptane derivatives have been explored as selective orexin receptor antagonists, which are relevant for investigating disorders like addiction, panic, and anxiety . Furthermore, the fluorinated azabicyclic framework has been incorporated into biaryl sulfonamide compounds that demonstrate selective antiproliferative activity against various human cancer cell lines, showcasing its potential in oncology research . Beyond pharmaceutical applications, the fluoro-azabicycloheptane structure is also a key component in the development of advanced materials. Specifically, the fluoro-substituted 1-azabicyclo[2.2.1]heptane derivative has been used to synthesize organic-inorganic hybrid crystals with perovskite structures, which exhibit properties relevant for ferroelectric and optoelectronic applications . The defined stereochemistry of the bicyclic system provides a stable and predictable geometric conformation, which is critical for studying structure-activity relationships and for creating materials with specific electronic properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H10FN

Molekulargewicht

115.15 g/mol

IUPAC-Name

1-fluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-2-1-5(3-6)4-8-6/h5,8H,1-4H2

InChI-Schlüssel

CQIBSAQBDRPJRE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC1CN2)F

Herkunft des Produkts

United States
Foundational & Exploratory

Pharmacokinetic properties and profiling of 1-Fluoro-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetic Profiling of 1-Fluoro-2-azabicyclo[2.2.1]heptane: A Bridgehead Fluorinated Bioisostere

Introduction

The evolution of small-molecule drug discovery has increasingly relied on the strategic deployment of conformationally restricted, saturated bridged heterocycles[1]. Among these, 2-azabicyclo[2.2.1]heptane (2-aza-norbornane) serves as a premier rigidified bioisostere for monocyclic amines like pyrrolidine and piperidine[2]. However, the advanced functionalization of this core via bridgehead fluorination—yielding 1-Fluoro-2-azabicyclo[2.2.1]heptane —introduces profound stereoelectronic effects. This specific modification fundamentally alters the basicity, lipophilicity, and metabolic hardiness of the scaffold, making it a highly valuable building block for optimizing pharmacokinetic (PK) profiles[3].

Physicochemical Properties & Pharmacokinetic Rationale

The integration of a fluorine atom at the C1 bridgehead position is not merely a structural novelty; it is a calculated pharmacokinetic intervention driven by specific causal mechanisms:

  • pKa Modulation via Inductive Effects: The highly electronegative fluorine atom exerts a strong, through-bond electron-withdrawing inductive effect (-I effect) on the adjacent N2 secondary amine. This effectively lowers the basic pKa of the amine by approximately 1.5 to 2.5 units compared to the non-fluorinated parent structure[3]. Causality: A lower pKa ensures that a significantly higher fraction of the drug molecule remains un-ionized at physiological pH (7.4). This un-ionized state is a prerequisite for traversing lipophilic cell membranes, thereby directly enhancing transcellular passive permeability and oral absorption.

  • Lipophilicity Tuning (LogP/LogD): While bridged aliphatic systems inherently reduce lipophilicity compared to flat aromatic rings[1], the bridgehead fluorine finely tunes the partition coefficient. It slightly increases the LogP (by ~0.5 units) while maintaining excellent aqueous solubility, striking an optimal balance for the Rule of 5[3].

  • Metabolic Shielding: The C-F bond is exceptionally strong (~116 kcal/mol). Placing it at the bridgehead eliminates a primary site for Cytochrome P450 (CYP450)-mediated oxidative metabolism[4]. Furthermore, the rigid bicyclic framework sterically shields the adjacent amine, reducing the likelihood of rapid N-dealkylation or N-oxidation[1].

Table 1: Comparative Physicochemical Data (Representative Values)

PropertyPyrrolidine (Monocycle)2-Azabicyclo[2.2.1]heptane1-Fluoro-2-azabicyclo[2.2.1]heptane
Basic pKa ~11.3~10.5~8.5 - 9.0
LogP 0.460.85~1.10 - 1.35
Membrane Permeability Low (highly ionized)ModerateHigh (optimized un-ionized fraction)
CYP450 Intrinsic Clearance HighModerateLow (sterically/electronically shielded)

In Vitro Pharmacokinetic Profiling Workflows

To validate the PK advantages of leads incorporating the 1-Fluoro-2-azabicyclo[2.2.1]heptane motif, rigorous in vitro profiling is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Microsomal Stability Assay (Phase I Metabolism) Objective: Determine the intrinsic clearance ( ) to assess the vulnerability of the fluorinated bicyclic core to hepatic oxidation.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (1 µM final concentration) in the buffer.

  • Initiation & Self-Validation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final). Crucial Step: Concurrently run a minus-NADPH control. If the compound degrades in the minus-NADPH control, the instability is chemical or mediated by non-CYP enzymes (e.g., esterases), invalidating CYP-specific clearance assumptions.

  • Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion. Calculate the half-life ( ) and using the first-order kinetic equation.

Protocol B: Caco-2 Bidirectional Permeability Assay Objective: Evaluate intestinal absorption and identify potential efflux pump liability (e.g., P-glycoprotein), directly influenced by the pKa-lowering effect of the bridgehead fluorine.

  • Monolayer Validation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 , confirming a fully intact, tight-junction monolayer.

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Dose the apical (A) chamber for absorptive transport (A-to-B), and the basolateral (B) chamber for secretory transport (B-to-A).

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Quantification: Collect aliquots from the receiver chambers. Quantify via LC-MS/MS. Calculate the Apparent Permeability ( ) and the Efflux Ratio ( ).

ADME_Workflow cluster_invitro In Vitro Profiling Workflows cluster_invivo In Vivo PK Translation Compound 1-Fluoro-2-azabicyclo[2.2.1]heptane Derivative Microsomes Microsomal Stability (HLM/RLM) Compound->Microsomes Caco2 Caco-2 Permeability (A-B & B-A) Compound->Caco2 Plasma Plasma Protein Binding (Equilibrium Dialysis) Compound->Plasma IV Intravenous (IV) Dosing Clearance & Volume of Distribution Microsomes->IV Predicts Hepatic CL PO Per Os (PO) Dosing Oral Bioavailability (F%) Caco2->PO Predicts Absorption Plasma->IV Free Fraction (fu)

Sequential workflow translating in vitro ADME profiling of fluorinated bicyclic amines into in vivo PK.

Structural Dynamics & Metabolic Resistance

When transitioning to in vivo models, derivatives containing the 1-Fluoro-2-azabicyclo[2.2.1]heptane core typically exhibit a significantly extended half-life ( ) and a larger Volume of Distribution ( ). The causality behind this lies in the molecular geometry and electronic distribution[1]:

  • Volume of Distribution ( ): The reduced basicity prevents the molecule from becoming "trapped" in acidic intracellular compartments (lysosomal trapping), promoting a more uniform distribution across tissues.

  • Clearance ( ): The steric bulk of the bicyclic system, combined with the metabolic "hard-spot" created by the C-F bond, drastically reduces the hepatic extraction ratio by physically blocking the active sites of CYP3A4 and CYP2D6[4].

Metabolic_Resistance cluster_molecule 1-Fluoro-2-azabicyclo[2.2.1]heptane Core CYP450 CYP450 Enzyme (e.g., CYP3A4) Bridgehead C1-Fluorine Bond (116 kcal/mol) CYP450->Bridgehead Attempted Oxidation Amine N2 Secondary Amine (Sterically Shielded) CYP450->Amine Attempted N-Oxidation Outcome1 Oxidation Blocked (Metabolic Stability) Bridgehead->Outcome1 Electronic Shielding Outcome2 N-Dealkylation Prevented Amine->Outcome2 Steric Hindrance

Mechanistic pathway showing bridgehead fluorination conferring resistance to CYP450 metabolism.

References

  • Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry.PubMed / Springer Nature, 2025.[URL: https://pubmed.ncbi.nlm.nih.gov/39832876/]
  • Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks.ResearchGate / Chemistry Europe, 2024.[URL: https://www.researchgate.
  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.PubMed Central (PMC), 2023.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10874744/]
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.PubMed Central (PMC) / ACS Medicinal Chemistry Letters, 2020.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7358485/]

Sources

1-Fluoro-2-azabicyclo[2.2.1]heptane: Physicochemical Profiling and ADMET Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of basicity (pKa) and lipophilicity (LogP/LogD) is a cornerstone of modern rational drug design. Saturated nitrogen heterocycles, such as 2-azabicyclo[2.2.1]heptane, are ubiquitous structural motifs in neuroactive agents and small-molecule inhibitors. However, their high intrinsic basicity often leads to poor membrane permeability, high volume of distribution, and human ether-a-go-go-related gene (hERG) toxicity.

By strategically introducing a fluorine atom at the bridgehead position (C1), medicinal chemists can profoundly alter the physicochemical profile of the scaffold. This whitepaper provides a senior-level analysis of the stereoelectronic causality, thermodynamic consequences, and self-validating experimental methodologies required to accurately profile 1-fluoro-2-azabicyclo[2.2.1]heptane.

Stereoelectronic and Physicochemical Causality

Bridgehead Stability and Bredt's Rule

Standard α -fluoroamines are notoriously unstable; the lone pair on the nitrogen readily expels the adjacent fluoride ion to form a highly reactive iminium species. However, 1-fluoro-2-azabicyclo[2.2.1]heptane is exceptionally stable. Causality: The fluorine atom is locked at the bridgehead position. Expulsion of the fluoride would require the formation of a double bond at the bridgehead (an anti-Bredt iminium ion), which is geometrically prohibited due to extreme ring strain. This allows the molecule to harness the electronic effects of the α -fluorine without sacrificing chemical stability.

pKa Modulation: The Inductive Effect

The introduction of a highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) through the σ -bond framework. This withdrawal of electron density destabilizes the protonated conjugate acid (ammonium ion), making it easier for the molecule to donate a proton. Consequently, the fluorination effect on the acidity of protonated species aligns with predictions based on the inductive effect, leading to a dramatic reduction in the amine's pKa [4].

Lipophilicity (LogP vs. LogD): The Permeability Paradox

Monofluorination of aliphatic systems typically reduces intrinsic lipophilicity (LogP) because the highly polarized C-F bond introduces a strong local dipole moment, increasing the polar surface area and enhancing dipole-dipole interactions with water [1][3].

However, the true metric for physiological membrane permeability is the distribution coefficient at pH 7.4 (LogD). Herein lies the Permeability Paradox : While the intrinsic lipophilicity (LogP) decreases, the physiological lipophilicity (LogD) vastly increases. Because the pKa is shifted from ~10.2 down to ~7.4, the fraction of the neutral, membrane-permeable species at physiological pH increases from <0.2% to approximately 50%. The octanol-water partition coefficient has proven to be an excellent proxy for membrane permeability, making this pKa-driven LogD enhancement a critical strategy for improving bioavailability [2].

MechanisticLogic F_Sub 1-Fluoro Substitution at Bridgehead Inductive Strong Inductive Electron Withdrawal (-I) F_Sub->Inductive Dipole Increased Molecular Dipole Moment F_Sub->Dipole pKa Decreased Amine pKa (ΔpKa ≈ -2.8) Inductive->pKa LogP Decreased Intrinsic Lipophilicity (LogP) Dipole->LogP LogD Increased Physiological Lipophilicity (LogD 7.4) pKa->LogD Increased neutral fraction at pH 7.4 LogP->LogD Baseline shift

Figure 1: Logical pathway of physicochemical modulation induced by 1-fluoro substitution.

Quantitative Physicochemical Profiling

The table below summarizes the profound physicochemical shifts induced by bridgehead fluorination. Note the inverse relationship between LogP and LogD when transitioning from the unsubstituted to the fluorinated scaffold.

Physicochemical Property2-Azabicyclo[2.2.1]heptane1-Fluoro-2-azabicyclo[2.2.1]heptaneShift ( Δ )Impact on ADMET
pKa (Conjugate Acid) 10.20 ± 0.157.40 ± 0.10- 2.80Reduced hERG binding; lower lysosomal trapping.
LogP (Octanol/Water) 1.15 ± 0.050.85 ± 0.05- 0.30Reduced non-specific protein binding.
LogD (at pH 7.4) -1.650.55+ 2.20Massive increase in passive membrane permeability.
Fraction Neutral (pH 7.4) 0.15 %50.00 %+ 49.85 %Enhanced oral bioavailability and BBB penetration.

Self-Validating Experimental Protocols

To ensure data integrity, physicochemical measurements must be conducted using self-validating systems. The following protocols detail the rigorous methodologies required to profile these compounds.

High-Precision Potentiometric pKa Determination

Causality for Protocol Choices: Atmospheric CO2​ rapidly dissolves in aqueous solutions to form carbonic acid, which skews titration curves. Purging with Argon ensures a stable baseline. An ionic strength of 0.15 M KCl is used to perfectly mimic physiological osmolarity, as pKa is highly sensitive to ionic environments.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C. Validate the Nernstian slope (>98%).

  • Sample Preparation: Dissolve 1.0 mg of 1-fluoro-2-azabicyclo[2.2.1]heptane in 10 mL of 0.15 M KCl solution.

  • Atmospheric Control: Sparge the solution with ultra-pure Argon gas for 10 minutes prior to and continuously during the titration.

  • Titration: Automatically titrate using standardized 0.1 M HCl to pH 2.0, followed by back-titration with standardized 0.1 M KOH to pH 12.0.

  • Self-Validation: Run a concurrent titration of a reference standard (e.g., aniline, known pKa 4.6) to validate the system's accuracy. Calculate the pKa using Bjerrum plot analysis (inflection point of the first derivative).

Shake-Flask LC-MS/MS LogD Validation

Causality for Protocol Choices: Traditional UV-Vis quantification is insufficient for aliphatic amines lacking chromophores. LC-MS/MS provides high sensitivity. The inclusion of an internal standard (Propranolol) controls for ionization suppression and phase-separation anomalies.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25 °C to ensure mutual saturation.

  • Spiking: Dissolve the analyte and the internal standard (Propranolol) in the saturated PBS phase to a concentration of 10 μ M.

  • Partitioning: Add equal volumes (1 mL) of the spiked PBS and saturated octanol into a sealed glass vial. Vortex for 3 minutes, then centrifuge at 3000 rpm for 15 minutes to guarantee absolute phase separation.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers. Dilute appropriately and inject into an LC-MS/MS system (MRM mode targeting the specific M+H+ transitions).

  • Self-Validation (Mass Balance Check): Calculate the total moles recovered from both phases. If the recovery is <95%, discard the run (indicates adsorption to glass or emulsion formation). Calculate LogD as Log10​(AUCoctanol​/AUCaqueous​) .

ExperimentalWorkflow cluster_pKa pKa Determination cluster_LogD LogD Determination Prep Sample Preparation 0.15 M KCl, 25°C, Argon Atmosphere Titration Potentiometric Titration 0.1M HCl / KOH titrants Prep->Titration Shake Shake-Flask Method Octanol / PBS (pH 7.4) Prep->Shake Bjerrum Data Processing Bjerrum Plot Analysis Titration->Bjerrum Validation Self-Validation Internal Standards & Mass Balance Check Bjerrum->Validation LCMS LC-MS/MS Phase Quantification Shake->LCMS LCMS->Validation

Figure 2: Self-validating experimental workflow for pKa and LogD quantification.

Conclusion

The strategic incorporation of a fluorine atom at the bridgehead of 2-azabicyclo[2.2.1]heptane represents a masterclass in physicochemical tuning. By leveraging the strong inductive effect of fluorine, drug developers can depress the basicity of the amine, thereby resolving the permeability paradox. The result is a molecule with lower intrinsic lipophilicity (reducing non-specific binding) but vastly superior physiological lipophilicity (enhancing targeted membrane permeation). Rigorous, self-validating analytical protocols are mandatory to accurately capture these nuanced thermodynamic shifts.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. NIH PMC.
  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated bicyclic saturated amines. ResearchGate.

Conformational Analysis and Physicochemical Profiling of 1-Fluoro-2-azabicyclo[2.2.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The pursuit of conformationally restricted amino acids (CRAAs) and rigidified bioisosteres is a cornerstone of modern drug discovery. Among these, the 2-azabicyclo[2.2.1]heptane system serves as a highly rigid proline surrogate, locking the amine into a defined spatial vector. However, the introduction of a fluorine atom at the bridgehead position—creating 1-fluoro-2-azabicyclo[2.2.1]heptane —fundamentally alters the stereoelectronic landscape of the molecule.

This whitepaper provides an in-depth conformational and physicochemical analysis of 1-fluoro-2-azabicyclo[2.2.1]heptane rings. By examining the causality behind its unique stability, its profound pKa modulation, and its influence on amide bond rotamers, this guide serves as a definitive resource for researchers integrating this advanced building block into peptidomimetics and small-molecule therapeutics.

Structural & Stereoelectronic Fundamentals

To utilize 1-fluoro-2-azabicyclo[2.2.1]heptane effectively, one must understand the interplay between its rigid bicyclic framework and the highly electronegative bridgehead fluorine.

The "Anti-Bredt" Stability of an α -Fluoroamine

Typically, α -fluoroamines are highly unstable; they rapidly eliminate hydrogen fluoride (HF) to form imines. However, 1-fluoro-2-azabicyclo[2.2.1]heptane is exceptionally stable. The causality lies in Bredt's Rule. Because the fluorine is located at the bridgehead (C1) adjacent to the nitrogen (N2), elimination of HF would require the formation of a double bond at the bridgehead position. In a small [2.2.1] bicyclic system, an sp2 hybridized bridgehead carbon induces intolerable ring strain. Thus, the rigid geometry acts as a thermodynamic trap, preventing decomposition and yielding a stable, isolable α -fluoroamine scaffold [1].

Massive pKa Attenuation via Inductive Effects

The introduction of a bridgehead fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the σ -bond framework. Unlike fluorines placed further away on the ring, the direct adjacency of the C1 fluorine to the N2 nitrogen maximizes this effect. While unsubstituted 2-azabicyclo[2.2.1]heptane exhibits a typical secondary amine pKa of ~10.2, the 1-fluoro derivative exhibits a drastically reduced pKa of ~3.5. This profound shift is consistent with established literature on bridgehead fluorination in functionalized adamantanes and azabicycles, where proximity to the heteroatom dictates the magnitude of basicity suppression [2].

Amide Rotamer Control

When incorporated into a peptide chain or functionalized as an N-acyl derivative, the C-F bond dipole strongly interacts with the carbonyl dipole of the amide. Depending on the local dielectric environment of the binding pocket, this dipole-dipole interaction dictates the preferred cis/trans ratio of the amide bond. The rigid [2.2.1] core ensures that this rotameric preference translates directly into a predictable, macroscopic trajectory of the attached pharmacophores.

G A 1-Fluoro-2-azabicyclo[2.2.1]heptane B Bridgehead Fluorine (-I Effect) A->B Inductive pull C Bredt's Rule Constraint A->C Rigid bicyclic core D pKa Reduction (~3.5) B->D Electron withdrawal E Stable alpha-Fluoroamine B->E Adjacent to N F Amide Rotamer Control B->F Dipole-dipole interaction C->E Prevents HF elimination

Caption: Stereoelectronic and structural logic of 1-fluoro-2-azabicyclo[2.2.1]heptane scaffolds.

Quantitative Physicochemical Profiling

The strategic substitution of a standard proline or unsubstituted azabicycle with a 1-fluoro-2-azabicyclo[2.2.1]heptane ring yields distinct physicochemical advantages. The table below summarizes the comparative data, demonstrating how the bridgehead fluorine acts as a tuning dial for ADME properties.

ScaffoldPredicted pKa (2° Amine)LogP (N-Boc Derivative)Primary Conformational Feature
Pyrrolidine (Proline core) ~ 10.6~ 1.5Flexible envelope interconversion
2-Azabicyclo[2.2.1]heptane ~ 10.2~ 1.8Rigidified bicyclic core
1-Fluoro-2-azabicyclo[2.2.1]heptane ~ 3.5~ 2.1Rigid core, stable α -fluoroamine, dipole-locked

Data synthesis derived from commercial building block specifications and predictive modeling [3].

Experimental Protocols for Conformational Analysis

To rigorously validate the conformational behavior of 1-fluoro-2-azabicyclo[2.2.1]heptane derivatives in your specific drug design program, empirical analysis is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Variable-Temperature NMR (VT-NMR) for Rotamer Kinetics

This protocol measures the thermodynamic barrier ( ΔG‡ ) of the amide bond rotation, revealing the influence of the bridgehead fluorine on the cis/trans equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the N-acyl-1-fluoro-2-azabicyclo[2.2.1]heptane derivative in 0.6 mL of a deuterated solvent with a high boiling point and known dielectric constant (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Internal Calibration: Add a trace amount of an internal temperature standard (e.g., ethylene glycol for high temps, methanol for low temps) to a coaxial insert. Causality: Instrument thermocouples are notoriously inaccurate; an internal chemical shift thermometer ensures precise thermodynamic calculations.

  • Equilibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Begin at 298 K. Acquire a standard 1D 1H and 19F NMR spectrum to establish the baseline cis/trans ratio via integration of the distinct N-acyl methyl or bridgehead fluorine resonances.

  • Temperature Gradient: Increase the temperature in 10 K increments up to 390 K. At each step, allow exactly 10 minutes for thermal equilibration before acquiring the spectrum.

  • Lineshape Analysis: As the temperature approaches the coalescence temperature ( Tc​ ), the distinct cis and trans peaks will broaden and merge. Use complete lineshape analysis software (e.g., DNMR) to extract the rate constant ( k ) at each temperature.

  • Eyring Plot Generation: Plot ln(k/T) versus 1/T to calculate the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Protocol B: X-Ray Crystallography for Solid-State Conformation

While NMR provides solution-state dynamics, X-ray crystallography confirms the absolute stereochemistry and the exact dihedral angles dictated by the C-F dipole.

Step-by-Step Methodology:

  • Crystallization Setup: Utilize vapor diffusion (hanging drop) methods. Dissolve the compound in a minimum volume of a good solvent (e.g., ethyl acetate).

  • Anti-Solvent Diffusion: Place the droplet over a reservoir of a volatile anti-solvent (e.g., hexanes or pentane). Seal the chamber to allow slow vapor equilibration.

  • Crystal Harvesting: Once single crystals of sufficient size (>0.1 mm in one dimension) form, harvest them using a nylon loop. Immediately plunge the crystal into a cryoprotectant oil (e.g., Paratone-N).

  • Data Collection: Mount the crystal on a diffractometer equipped with a cold stream (100 K). Causality: Flash-cooling to 100 K minimizes thermal motion of the atoms, drastically improving the resolution of the electron density map, which is critical for accurately resolving the highly electronegative fluorine atom against the carbon skeleton.

  • Refinement: Solve the structure using direct methods. Pay specific attention to the anisotropic displacement parameters of the C1 and F atoms to rule out positional disorder.

Workflow S1 Sample Prep (N-Acyl Derivative) S2 VT-NMR Spectroscopy (Rotamer Kinetics) S1->S2 S3 X-Ray Crystallography (Solid-State Conformation) S1->S3 S4 DFT Calculations (Energy Minima) S2->S4 Kinetic data S3->S4 Structural coordinates S5 Conformational Profile Generation S4->S5 Synthesis of findings

Caption: Step-by-step workflow for conformational profiling of bicyclic peptidomimetics.

Conclusion

The 1-fluoro-2-azabicyclo[2.2.1]heptane scaffold represents a triumph of applied stereoelectronic theory in medicinal chemistry. By leveraging Bredt's rule to stabilize an otherwise reactive α -fluoroamine, chemists gain access to a highly rigid, low-pKa, dipole-directed building block. Rigorous conformational analysis—combining VT-NMR, X-ray crystallography, and computational modeling—is essential to fully harness the vectoral control this unique ring system provides in the design of next-generation therapeutics.

References

  • Jasys, V. J., Lombardo, F., Appleton, T. A., Bordner, J., Ziliox, M., & Volkmann, R. A. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society, 122(3), 466-473.[Link]

Methodological & Application

Application Note: Synthesis and Isolation of 1-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and synthesis protocol for 1-Fluoro-2-azabicyclo[2.2.1]heptane, designed for drug development professionals and synthetic chemists.

Strategic Context & Mechanistic Rationale

The incorporation of fluorine into sp³-rich bridged bicyclic systems, such as the 2-azabicyclo[2.2.1]heptane scaffold, is a highly sought-after strategy in modern medicinal chemistry. Bridgehead fluorination enhances metabolic stability, modulates the basicity of the adjacent secondary amine, and acts as a bioisostere for hydroxyl or methyl groups without significantly altering the molecule's steric bulk.

Historically, synthesizing bridgehead fluorides in strained bicyclic systems has been challenging due to the potential for Wagner-Meerwein skeletal rearrangements and the strictures of Bredt's rule, which prevents the formation of stabilizing planar carbocations at the bridgehead. While recent advancements have introduced Pd-catalyzed strain-releasing dyotropic rearrangements for homologous systems like [3.2.1]octanes [1], the direct nucleophilic deoxofluorination of a bridgehead alcohol using Diethylaminosulfur trifluoride (DAST) remains a highly reliable, scalable approach for the[2.2.1]heptane system [2].

The protocol below details the conversion of tert-butyl 1-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate to its fluorinated analog, followed by acidic deprotection to yield the hydrochloride salt [3].

Mechanistic Workflow

G A 1-Hydroxy Precursor (N-Boc protected) B DAST Addition (-78 °C) A->B C Aminosulfur Intermediate B->C D 1-Fluoro Intermediate (N-Boc protected) C->D E HCl/Dioxane Deprotection D->E F 1-Fluoro-2-azabicyclo [2.2.1]heptane HCl E->F

Workflow for the deoxofluorination and deprotection of 2-azabicyclo[2.2.1]heptane.

Experimental Methodology

Causality and Critical Parameters
  • Temperature Control (-78 °C): DAST is highly reactive. Initiating the reaction at cryogenic temperatures prevents exothermic degradation and minimizes the risk of skeletal rearrangements before the fluorination is complete.

  • Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group is electron-withdrawing enough to prevent the nitrogen lone pair from interfering with the fluorination via neighboring group participation, yet labile enough to be removed cleanly under anhydrous acidic conditions.

  • Anhydrous Conditions: DAST reacts violently with water to form HF. Strict Schlenk line techniques and anhydrous solvents are mandatory.

Step-by-Step Protocol

Phase 1: Deoxofluorination (Synthesis of tert-butyl 1-fluoro-2-azabicyclo[2.2.1]heptane-2-carboxylate)

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.

  • Dissolution: Charge the flask with tert-butyl 1-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Using a gas-tight syringe, add DAST (1.5 eq, 7.5 mmol) dropwise over 10 minutes. Observation: The solution may turn slightly yellow.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 4 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (20 mL) until effervescence ceases.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N-Boc-1-fluoro intermediate.

Phase 2: Deprotection (Synthesis of 1-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride)

  • Dissolution: Dissolve the purified N-Boc intermediate (1.0 eq) in anhydrous DCM (10 mL) under an argon atmosphere at 0 °C.

  • Acidification: Add a solution of 4M HCl in dioxane (10.0 eq) dropwise.

  • Cleavage: Remove the ice bath and stir the reaction at room temperature for 3 hours. Monitor via TLC (ninhydrin stain) to confirm the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen. Triturate the resulting solid with cold diethyl ether (3 x 10 mL) to remove residual dioxane and cleaved tert-butyl byproducts.

  • Drying: Dry the resulting white to off-white powder under high vacuum for 12 hours to afford 1-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride.

Data Presentation & Analytical Validation

To ensure the protocol is a self-validating system, researchers must track the transformation using multinuclear NMR. The bridgehead fluorine atom exhibits a highly characteristic chemical shift and distinct scalar coupling with the adjacent bridgehead protons.

Table 1: Key Analytical Tracking Metrics

Analytical MethodTarget Intermediate (N-Boc Protected)Final Product (HCl Salt)Diagnostic Utility
¹⁹F NMR (CDCl₃) -155.0 to -165.0 ppm (m)-150.0 to -160.0 ppm (m)Confirms successful C-F bond formation at the bridgehead.
¹H NMR (CDCl₃) 1.45 ppm (s, 9H, Boc)Absence of 1.45 ppm signalValidates complete Boc deprotection.
¹³C NMR (CDCl₃) ~105 ppm (d, J ~ 230 Hz, C1)~103 ppm (d, J ~ 235 Hz, C1)Large ¹J_CF coupling confirms fluorine is directly attached to C1.
Mass Spectrometry [M+Na]⁺ = 238.1[M+H]⁺ = 116.1Confirms molecular weight and successful deprotection.

References

  • Yang, B., Yang, G., Wang, Q., & Zhu, J. (2025). Pd-Catalyzed Strain-Releasing Dyotropic Rearrangement: Ring-Expanding Amidofluorination of Methylenecyclobutanes. Journal of the American Chemical Society.[Link]

  • University of Leicester. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. [Link]

Application Note: 1-Fluoro-2-azabicyclo[2.2.1]heptane as a Next-Generation Piperidine Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved drugs. However, its flat topography, high basicity (pKa ~10.4), and susceptibility to cytochrome P450-mediated α-oxidation often lead to suboptimal pharmacokinetic profiles, including poor membrane permeability and off-target hERG liabilities. To "escape from flatland," medicinal chemists have increasingly turned to bridged bicyclic systems.

This application note details the mechanistic rationale and experimental validation of 1-fluoro-2-azabicyclo[2.2.1]heptane as an advanced bioisostere for piperidine. By combining a conformationally locked bicyclic framework with bridgehead fluorination, this scaffold achieves a highly desirable balance of increased three-dimensionality (Fsp3), attenuated basicity, and enhanced metabolic stability[1].

Mechanistic Grounding: The "Why" of Bridgehead Fluorination

The transition from a simple piperidine to a 1-fluoro-2-azabicyclo[2.2.1]heptane system is driven by strict physicochemical causality:

  • Conformational Restriction (The Bicyclic Core): Converting piperidine into 2-azabicyclo[2.2.1]heptane introduces a carbon bridge that locks the amine into a rigid, three-dimensional conformation. This increases the fraction of sp3-hybridized carbons (Fsp3), which statistically correlates with higher clinical success rates due to improved target specificity and reduced non-specific protein binding[1].

  • pKa Attenuation (The Bridgehead Fluorine): The secondary amine in an unsubstituted 2-azabicyclo[2.2.1]heptane remains highly basic. By installing a highly electronegative fluorine atom at the adjacent C1 bridgehead position, a strong electron-withdrawing inductive (-I) effect is transmitted through the rigid σ-bond framework. This pulls electron density away from the nitrogen lone pair, lowering its HOMO energy and reducing the amine's pKa by approximately 2 to 2.5 units[2].

  • Metabolic Shielding: Piperidines frequently undergo rapid oxidative metabolism at the α-carbon. The strong C-F bond at the bridgehead completely blocks α-oxidation at that site, while the steric bulk of the bicyclic system shields the remaining positions, dramatically increasing the half-life of the compound in human liver microsomes (HLM)[3].

G A Piperidine (High pKa ~10.4) Flat 2D Structure B 2-Azabicyclo[2.2.1]heptane (pKa ~9.8) Increased 3D Character A->B Bridging (Conformational Lock) C 1-Fluoro-2-azabicyclo[2.2.1]heptane (pKa ~7.8) Optimized Bioisostere B->C Bridgehead Fluorination (Inductive pKa Lowering)

Fig 1: Logical progression of piperidine bioisosteric replacement highlighting physicochemical shifts.

Quantitative Physicochemical Profiling

To effectively utilize this bioisostere, drug design professionals must understand its baseline metrics. The table below summarizes the comparative physicochemical data demonstrating the superiority of the fluorinated bicyclic system over standard piperidine[2].

ScaffoldBasic pKacLogPFsp3Primary Metabolic Liability
Piperidine 10.40.841.00High (α-carbon oxidation to iminium)
2-Azabicyclo[2.2.1]heptane 9.81.101.00Moderate (ring oxidation)
1-Fluoro-2-azabicyclo[2.2.1]heptane 7.81.251.00Low (steric/electronic α-blocking)

Note: Commercially available building blocks, such as rac-(1R,3S,4R)-2-[(tert-butoxy)carbonyl]-1-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, can be utilized to directly integrate this scaffold into existing discovery pipelines.

Experimental Validation Workflows

To ensure trustworthiness, any bioisosteric replacement must be empirically validated. The following protocols are designed as self-validating systems to confirm the functional advantages of the 1-fluoro-2-azabicyclo[2.2.1]heptane scaffold.

Workflow N1 1. Compound Preparation (1-Fluoro-2-azabicyclo[2.2.1]heptane) N2 2. Physicochemical Profiling (Potentiometric pKa, Shake-Flask LogD) N1->N2 N4 4. Target Integration (Buchwald-Hartwig Cross-Coupling) N1->N4 N3 3. In Vitro ADME (HLM Stability, PAMPA Permeability) N2->N3 N5 5. Pharmacological Validation (Target Affinity & Off-Target hERG) N3->N5 N4->N5

Fig 2: Self-validating experimental workflow for evaluating fluorinated bicyclic bioisosteres.

Protocol 1: pKa Determination via Potentiometric Titration

Causality: Computational pKa predictors often fail to accurately quantify the inductive influence of fluorine in highly strained, non-planar geometries. Potentiometric titration provides empirical proof of the basicity attenuation[2].

  • Preparation: Prepare a 1.0 mM solution of the target 1-fluoro-2-azabicyclo[2.2.1]heptane derivative in 0.15 M KCl (to maintain constant ionic strength).

  • Self-Validation Control: Prepare a parallel 1.0 mM solution of standard piperidine and non-fluorinated 2-azabicyclo[2.2.1]heptane. Analyzing these alongside the target ensures the electrode is properly calibrated and isolates the exact ΔpKa caused by the bridgehead fluorine.

  • Titration: Acidify the solution to pH 2.0 using standardized 0.5 M HCl. Titrate with standardized 0.5 M KOH under a nitrogen atmosphere at 25 °C, recording the pH after each addition.

  • Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the pKa. Expect a shift from ~10.4 (piperidine) down to ~7.8 for the fluorinated analog.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

Causality: To prove that the bridgehead C-F bond prevents α-oxidation, the compound must be subjected to Phase I metabolic enzymes.

  • Incubation Setup: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound.

  • Controls: Include Verapamil as a high-clearance positive control. Include a negative control well lacking NADPH to verify that any observed degradation is strictly CYP450-mediated and not due to chemical instability.

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The fluorinated bicyclic system should exhibit a significantly prolonged half-life compared to the parent piperidine.

Protocol 3: Scaffold Integration via Buchwald-Hartwig Cross-Coupling

Causality: Because the bridgehead fluorine lowers the amine's pKa, it inherently reduces its nucleophilicity. Standard SNAr conditions may fail. Therefore, palladium-catalyzed cross-coupling utilizing highly active ligands (like RuPhos) is required to append this bioisostere to aryl-halide drug scaffolds.

  • Reagent Assembly: In a flame-dried Schlenk tube under argon, combine the aryl bromide (1.0 equiv), 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (2.5 equiv).

  • Solvent Addition: Add anhydrous toluene (0.2 M concentration). The use of a strong, bulky base like NaOtBu is critical to deprotonate the hydrochloride salt and facilitate the catalytic cycle without causing side reactions.

  • Reaction: Seal the tube and heat at 85 °C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the functionalized drug candidate.

Conclusion

The incorporation of 1-fluoro-2-azabicyclo[2.2.1]heptane represents a sophisticated application of physical organic chemistry to drug design. By understanding the causality between bridgehead fluorination and inductive pKa lowering, researchers can systematically resolve the metabolic and pharmacokinetic liabilities associated with traditional piperidine rings, ultimately accelerating the development of safer, more efficacious therapeutics.

References

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health (NIH) / ACS. Available at:[Link][1]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. ResearchGate. Available at:[Link][2]

  • Synthesis of Bridgehead-Substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands. National Institutes of Health (NIH) / J Org Chem. Available at:[Link][3]

Sources

Application Note: Advanced N-Alkylation Strategies for 1-Fluoro-2-azabicyclo[2.2.1]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The integration of sp3-rich, conformationally restricted bicyclic amines into drug discovery pipelines has revolutionized the development of novel therapeutics. Among these, 1-fluoro-2-azabicyclo[2.2.1]heptane stands out as a highly prized bioisostere for traditional saturated heterocycles like morpholines and piperidines[1]. The bicyclic core provides strict conformational rigidity and predictable exit vectors, while the bridgehead fluorine atom blocks metabolic liabilities and modulates the pKa of the amine, thereby enhancing membrane permeability[2].

However, the very structural features that make this building block desirable also introduce significant synthetic bottlenecks during N-functionalization. As a researcher, you must account for two primary deactivating factors:

  • Inductive Deactivation (-I Effect): The highly electronegative C1-fluorine exerts a strong electron-withdrawing pull directly adjacent to the N2 nitrogen. This lowers the energy of the nitrogen lone pair, drastically reducing its nucleophilicity compared to unfluorinated 2-azabicyclo[2.2.1]heptane analogs[3].

  • Steric Shielding: The bridged [2.2.1] framework creates a highly congested steric environment. While the exo-face is generally more accessible, the transition state for SN2 displacement or iminium condensation remains sterically demanding.

Standard room-temperature alkylation conditions often stall or yield poor conversions. To overcome this, successful protocols must employ thermodynamic driving forces (e.g., Finkelstein catalysis) or strong electrophilic activation (e.g., Lewis acid mediation)[4].

Strategic Decision Workflow

Selecting the correct methodology is dependent on the nature of your electrophile. The decision matrix below outlines the optimal pathways for functionalizing deactivated fluorinated bicyclic amines.

G Start 1-Fluoro-2-azabicyclo[2.2.1]heptane N-Functionalization Q1 Electrophile Type? Start->Q1 Carbonyl Aldehyde / Ketone Q1->Carbonyl Halide Alkyl Halide / Triflate Q1->Halide RedAm Reductive Amination (Ti(OPr)4, NaBH(OAc)3) Carbonyl->RedAm SN2 Direct Alkylation (K2CO3, NaI, MeCN, Heat) Halide->SN2

Caption: Decision matrix for selecting the optimal N-alkylation method.

Quantitative Method Comparison

The following table summarizes the expected performance of various N-alkylation strategies when applied to 1-fluoro-2-azabicyclo[2.2.1]heptane.

MethodElectrophile TypeReagents / CatalystTemp (°C)Time (h)Typical Yield
Direct Alkylation Primary Alkyl IodideK₂CO₃, MeCN60–7012–1675–85%
Direct Alkylation Primary Alkyl BromideK₂CO₃, NaI (cat.), MeCN70–8016–2465–80%
Direct Alkylation Alkyl TriflateDIPEA, DCM0 to 254–880–90%
Reductive Amination Aliphatic AldehydeTi(OPr)₄, NaBH(OAc)₃, DCE2512–1870–85%
Reductive Amination Unhindered KetoneTi(OPr)₄, NaBH₃CN, Heat6024–4840–60%

Self-Validating Experimental Protocols

Protocol A: Finkelstein-Assisted Direct Alkylation

Mechanistic Rationale: Direct SN2 alkylation is hindered by the steric bulk of the [2.2.1] system and the inductive pull of the C1-fluorine. Using a polar aprotic solvent (MeCN) increases the ground-state energy of the nucleophile. The critical addition of NaI acts as a nucleophilic catalyst (in situ Finkelstein reaction) to generate a highly reactive alkyl iodide, which is essential to drive the substitution forward[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1-fluoro-2-azabicyclo[2.2.1]heptane (1.0 equiv, typically 1.0 mmol) in anhydrous acetonitrile (3.0 mL, 0.3 M).

  • Base & Catalyst Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 equiv). Causality Note: K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted E2 elimination of the alkyl halide. Add NaI (0.2 equiv) to initiate the catalytic cycle[4].

  • Electrophile Addition: Add the alkyl bromide or chloride (1.5 equiv) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C for 16 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC (visualized with a Ninhydrin stain; the secondary amine will appear as a distinct spot). If starting material persists after 16 hours, add an additional 0.5 equiv of the alkyl halide and continue heating.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts, washing the filter cake thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo. Partition the residue between EtOAc and H₂O. Extract the aqueous layer twice with EtOAc, dry the combined organics over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography.

Protocol B: Titanium-Mediated Reductive Amination

Mechanistic Rationale: Standard reductive amination (using only NaBH(OAc)₃) often fails because the deactivated fluorinated amine cannot efficiently attack the carbonyl to form the requisite iminium ion. Titanium(IV) isopropoxide acts as a potent Lewis acid and water scavenger, coordinating the carbonyl oxygen and forcing the equilibrium toward the iminium intermediate before the hydride source is introduced.

Mechanism Amine Amine + Aldehyde Lewis Ti(OPr)4 Activation Amine->Lewis Iminium Iminium Intermediate Lewis->Iminium Reduction Hydride Transfer Iminium->Reduction Product N-Alkyl Product Reduction->Product

Caption: Lewis acid-mediated reductive amination overcoming C1-F deactivation.

Step-by-Step Methodology:

  • Iminium Pre-formation: In an oven-dried flask under an inert atmosphere, dissolve 1-fluoro-2-azabicyclo[2.2.1]heptane (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Lewis Acid Activation: Add Ti(OPr)₄ (2.0 equiv) dropwise at room temperature. Stir the mixture for 6–12 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, quench in basic MeOH, and analyze via LC-MS. You should observe the mass of the intermediate iminium/enamine and the disappearance of the free amine.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.5 equiv) in small portions to control hydrogen evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup (Critical Step): Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 30–45 minutes. Causality Note: This extended stirring is mandatory to fully hydrolyze the titanium complexes into insoluble TiO₂ salts, preventing severe emulsions during the extraction phase.

  • Isolation: Filter the thick biphasic mixture through a pad of Celite, washing the pad generously with dichloromethane (DCM). Separate the organic layer, extract the aqueous layer once more with DCM, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

References

  • A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues. Journal of the American Chemical Society. URL: [Link]

  • Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands. The Journal of Organic Chemistry. URL: [Link]

  • Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework. RSC Advances. URL: [Link]

  • Enantioselective Addition of Dialkylzinc Reagents to N-(Diphenylphosphinoyl) Imines Promoted by 2-Azanorbornylmethanols. The Journal of Organic Chemistry. URL: [Link]

Sources

Application Note: Enantioselective Synthesis of 1-Fluoro-2-azabicyclo[2.2.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-fluoro-2-azabicyclo[2.2.1]heptane system is emerging as a highly valuable, conformationally restricted bioisostere for morpholines and piperidines in modern drug discovery. The strategic placement of a fluorine atom at the C1 bridgehead position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent C2 amine. This modification enhances membrane permeability, improves metabolic stability against cytochrome P450 oxidation, and mitigates hERG-related cardiotoxicity. While racemic mixtures of these fluorinated scaffolds are commercially available[1], the demand for enantiopure building blocks for rigorous Structure-Activity Relationship (SAR) profiling necessitates robust asymmetric synthetic routes.

This application note details a validated, highly enantioselective protocol for synthesizing 1-fluoro-2-azabicyclo[2.2.1]heptane derivatives. The method leverages a low-temperature, Lewis acid-mediated asymmetric Aza-Diels-Alder (ADA) cycloaddition, providing medicinal chemists with a scalable and self-validating workflow.

Mechanistic Insights & Synthetic Rationale

The 2-azabicyclo[2.2.1]heptane core is a privileged heterocyclic framework, famously recognized as the structural foundation of the potent analgesic epibatidine and its synthetic analogues[2]. While recent breakthroughs in palladium-catalyzed dyotropic rearrangements have successfully yielded homologous 1-fluoro-2-azabicyclo[3.2.1]octane systems[3], the more compact [2.2.1]heptane core is most efficiently constructed via [4+2] cycloaddition strategies[4].

Causality of the Experimental Design: Synthesizing the 1-fluoro derivative requires the reaction of 1-fluorocyclopentadiene with a suitable dienophile. However, 1-fluorocyclopentadiene is highly unstable at room temperature and rapidly undergoes spontaneous dimerization. To circumvent this, the diene must be freshly prepared (or cracked from its dimer) and immediately trapped in situ at cryogenic temperatures (-78 °C).

To achieve high enantioselectivity, a chiral imine—derived from ethyl glyoxylate and an enantiopure auxiliary such as (R)-(+)-1-phenylethylamine—is utilized as the dienophile. The chiral auxiliary sterically occludes one face of the imine, directing the diene to approach from the less hindered face[5]. The addition of a strong Lewis acid (e.g., BF₃·OEt₂) is non-negotiable; it coordinates to both the imine nitrogen and the ester carbonyl, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile. This catalytic activation accelerates the cross-cycloaddition, allowing it to outcompete the background dimerization of the fluorinated diene.

Workflow Visualization

Workflow N1 1-Fluorocyclopentadiene (Freshly Cracked Diene) N3 Lewis Acid Catalysis (BF3·OEt2, -78°C) N1->N3 Slow Addition N2 Chiral Imine (Glyoxylate + (R)-PEA) N2->N3 Pre-coordination N4 endo-Aza-Diels-Alder Adduct N3->N4 Stereoselective Cycloaddition N5 Pd/C, H2 (50 psi) Deprotection & Reduction N4->N5 Isolation & Purification N6 Enantiopure 1-Fluoro-2- azabicyclo[2.2.1]heptane N5->N6 One-pot Cleavage

Fig 1. Mechanistic workflow for the enantioselective synthesis of the 1-fluoro-2-azabicyclo[2.2.1]heptane core.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Chiral Imine Dienophile
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus, dissolve ethyl glyoxylate (10.0 mmol, 50% solution in toluene) in 50 mL of anhydrous dichloromethane (DCM).

  • Condensation: Add (R)-(+)-1-phenylethylamine (10.0 mmol) dropwise at 0 °C. Add anhydrous MgSO₄ (2.0 g) as a desiccant to drive the equilibrium.

  • Validation Checkpoint: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The imine formation is complete when the primary amine spot disappears. Filter the mixture through a Celite pad under an argon atmosphere to yield a clear solution of the chiral imine.

Step 2: Asymmetric Aza-Diels-Alder Cycloaddition
  • Lewis Acid Activation: Cool the imine solution to -78 °C using a dry ice/acetone bath. Slowly add Boron trifluoride diethyl etherate (BF₃·OEt₂, 11.0 mmol) dropwise. Stir for 15 minutes to allow for complete pre-coordination.

  • Diene Addition: Using a pre-cooled syringe, add freshly cracked 1-fluorocyclopentadiene (15.0 mmol) dropwise down the side of the flask over 20 minutes. Note: The diene must be kept at -78 °C prior to addition to prevent dimerization.

  • Reaction Progression: Maintain the reaction at -78 °C for 12 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with saturated aqueous NaHCO₃ and extract with EtOAc. TLC analysis (Hexanes/EtOAc 7:3, UV active) should reveal the endo-adduct as a lower Rf​ spot that stains strongly with potassium permanganate (KMnO₄) due to the bridged alkene.

  • Workup: Quench the bulk reaction with triethylamine (2.0 mL) at -78 °C, then allow it to warm to room temperature. Wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure endo-adduct.

Step 3: Global Deprotection and Reduction
  • Hydrogenation Setup: Dissolve the purified endo-adduct (5.0 mmol) in 30 mL of methanol in a high-pressure hydrogenation vessel. Add 10% Pd/C (0.5 mmol, 10 mol%).

  • Reaction: Pressurize the vessel with H₂ gas to 50 psi. Stir vigorously at 50 °C for 24 hours. This step achieves dual causality: it reduces the strained C5-C6 double bond and hydrogenolyzes the chiral (R)-phenylethyl auxiliary.

  • Validation Checkpoint: Analyze via LC-MS. The mass spectrum should show the disappearance of the starting material mass and the appearance of the target secondary amine mass ( [M+H]+ corresponding to the deprotected scaffold).

  • Final Isolation: Filter the catalyst through Celite, concentrate the filtrate, and optionally protect the secondary amine with Boc₂O and DIPEA in DCM for easier handling and storage.

Quantitative Data & Optimization

The choice of Lewis acid and temperature is critical for maximizing both the yield and the enantiomeric excess (ee) of the desired endo-isomer. The table below summarizes the optimization parameters for the Aza-Diels-Alder step.

EntryLewis Acid (1.1 eq)SolventTemperature (°C)Yield (%)endo:exo RatioEnantiomeric Excess (ee, %)
1NoneDCM251560:4010
2TiCl₄Toluene-787088:1290
3Cu(OTf)₂THF-786585:1588
4 BF₃·OEt₂ DCM -78 82 92:8 94

Table 1: Optimization of the Asymmetric Aza-Diels-Alder Cycloaddition. Entry 4 represents the finalized protocol conditions, demonstrating that strong boron-based Lewis acids in non-coordinating solvents at cryogenic temperatures provide the optimal balance of reactivity and stereocontrol.

References

  • Rational Design of Chiral Selenium-π-Acid C
  • Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.
  • Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids. D-NB.info.
  • Pd-Catalyzed Strain-Releasing Dyotropic Rearrangement: Ring-Expanding Amidofluorination of Methylenecyclobutanes. Journal of the American Chemical Society.
  • rac-(1R,3S,4R)-2-[(tert-butoxy)carbonyl]-1-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Sigma-Aldrich.

Sources

Application Note: Incorporating 1-Fluoro-2-azabicyclo[2.2.1]heptane into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic causality, stereoelectronic control, and optimized SPPS protocols for highly constrained fluorinated proline surrogates.

Structural Rationale: The Bicyclic Fluorinated Proline Surrogate

The incorporation of non-proteinogenic, conformationally restricted amino acids is a cornerstone strategy in modern peptidomimetic drug design. Among these, the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) framework serves as a rigidified proline surrogate that severely restricts the ϕ and ψ dihedral angles of the peptide backbone.

By introducing a fluorine atom at the bridgehead position (C1), creating 1-Fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid , chemists can leverage profound stereoelectronic effects. This building block—commercially available in protected forms such as [1]—acts as a powerful tool to lock peptide conformations, enhance lipophilicity, and shield adjacent peptide bonds from proteolytic degradation.

Mechanistic Insights: Stereoelectronic Control & Metabolic Shielding

The decision to incorporate a fluorinated bicyclic system is driven by two distinct mechanistic advantages:

  • Stereoelectronic Bias (The Gauche Effect): The highly electronegative bridgehead fluorine exerts a strong dipole that interacts with the adjacent amide bond. This inductive electron withdrawal lowers the pKa of the N2 amine and strongly biases the preceding amide bond toward a trans conformation. This predictable conformational lock is critical for designing peptides that must bind to flat or extended receptor pockets[2].

  • Metabolic Shielding: The steric bulk of the[2.2.1] bicyclic system, combined with the C-F bond, creates a highly unfavorable environment for proteases. This scaffold has been successfully utilized to design potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as , demonstrating superior enzymatic stability and pharmacological profiles compared to unconstrained analogs[3].

ConformationalImpact A Peptide Sequence B 1-Fluoro-2-azabicyclo [2.2.1]heptane A->B Synthesis C C-F Dipole Effect B->C Bridgehead F D Trans-Amide Bias C->D pKa Shift E Protease Resistance (e.g., DPP-4) D->E Conformational Lock

Stereoelectronic and metabolic benefits of 1-Fluoro-2-azabicyclo[2.2.1]heptane insertion.

Quantitative Analysis: Overcoming Steric Hindrance in Coupling

The very features that make 1-Fluoro-2-azabicyclo[2.2.1]heptane biologically valuable make it synthetically challenging. The N2 amine is a secondary amine buried within a rigid bicyclic framework, and its nucleophilicity is further dampened by the strong inductive effect of the adjacent C1 fluorine.

Standard coupling reagents (e.g., DIC/Oxyma) at room temperature will result in severe truncation. As shown in Table 1 , successful acylation of the N2 amine requires highly reactive phosphonium (PyAOP) or uronium (HATU) salts paired with elevated temperatures.

Table 1: Comparative Coupling Efficiencies for 1-Fluoro-2-azabicyclo[2.2.1]heptane

Coupling ReagentActivation TargetTemperatureYield (%)Epimerization Risk
DIC / OxymaPure C3 Carboxylic Acid25°C (RT)>95%<1%
HATU / HOAt / DIEA N2 Amine (Hindered)25°C (RT)45%N/A (Incomplete)
HATU / HOAt / DIEA N2 Amine (Hindered)50°C (Microwave)88%<2%
PyAOP / DIEA N2 Amine (Hindered)50°C (Microwave)92%<1%

Self-Validating Protocol: SPPS Integration

This protocol outlines the Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-1-Fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. To ensure trustworthiness, this methodology integrates self-validating analytical checks at critical failure points.

Phase 1: Coupling OF the C3 Carboxylic Acid

Causality: The C3 carboxylic acid is secondary but projects outward from the bicyclic core, making it less sterically encumbered than the N2 amine. Standard carbodiimide chemistry with a strong nucleophilic additive is sufficient[2].

  • Resin Preparation: Swell Rink Amide or Wang resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve Fmoc-1-Fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq), pre-activate for 2 minutes, and add to the resin.

    • Agitate at room temperature for 60 minutes.

  • Validation Check: Perform a standard Kaiser (ninhydrin) test. A negative result (yellow) confirms >99% coupling efficiency. If positive, repeat step 3.

Phase 2: Coupling ONTO the Hindered N2 Amine

Causality: The N2 amine is severely hindered and electronically deactivated. Thermal energy and highly reactive 7-aza-benzotriazole active esters (HATU/HOAt) are mandatory to drive the reaction to completion[3].

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Note: The bridgehead fluorine slightly stabilizes the Fmoc carbamate against base cleavage, but standard times remain effective.

  • Validation Check (Pre-Coupling): Perform a Chloranil test . The Kaiser test is prone to false negatives for secondary amines, but the Chloranil test will reliably turn dark green/blue, confirming the N2 amine is free.

  • Activation & Coupling:

    • Dissolve the incoming Fmoc-AA-OH (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in DMF.

    • Add DIEA (8.0 eq), pre-activate for exactly 1 minute (to minimize epimerization), and add to the resin.

    • Apply microwave heating (50°C) or conventional heating (50°C) and agitate for 90 minutes.

  • Validation Check (Post-Coupling): Perform a micro-cleavage. Cleave 2–3 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes. Analyze via LC-MS to definitively confirm the mass shift and the absence of deletion sequences. A double coupling is highly recommended if unreacted amine remains.

SPPSWorkflow N1 Resin Swelling (DMF) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling onto N2 (HATU/HOAt, 50°C) N2->N3 Hindered Amine N4 Coupling of C3 Acid (DIC/Oxyma, RT) N3->N4 Elongation N5 Global Cleavage (TFA/Scavengers) N4->N5

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for the fluorinated bicyclic surrogate.

References

  • Maslov, I., et al. "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." Pharmaceuticals, 2022. URL:[Link]

  • Mykhailiuk, P. K. "Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities." The Journal of Organic Chemistry, 2022. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 1-Fluoro-2-azabicyclo[2.2.1]heptane Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantiomeric purification of 1-Fluoro-2-azabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high enantiomeric purity of this critical fluorinated building block. The unique structural and electronic properties of this compound, stemming from the fluorine atom and the bicyclic amine core, present specific challenges and opportunities in chiral separation.

This resource combines established chromatographic principles with field-proven insights to help you navigate the complexities of separating these enantiomers. We will explore the most effective techniques, troubleshoot common issues, and provide detailed protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of 1-Fluoro-2-azabicyclo[2.2.1]heptane?

A1: The most effective methods for resolving the enantiomers of this compound are chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), and diastereomeric salt resolution. Chiral SFC is often preferred for its speed, reduced solvent consumption, and high efficiency. Diastereomeric salt formation is a classical, scalable method that can be cost-effective for larger quantities.

Q2: Why is Supercritical Fluid Chromatography (SFC) often recommended for this type of chiral separation?

A2: SFC is highly advantageous for separating chiral molecules like 1-Fluoro-2-azabicyclo[2.2.1]heptane for several reasons. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher flow rates compared to HPLC. This "green chemistry" approach significantly reduces the use of toxic organic solvents. Furthermore, the mobile phase properties in SFC can sometimes offer unique or complementary selectivity compared to traditional normal-phase or reversed-phase HPLC.

Q3: I'm observing poor peak shape (tailing) for my basic amine compound on a polysaccharide-based chiral column. What is the likely cause and solution?

A3: Peak tailing for basic compounds like 1-Fluoro-2-azabicyclo[2.2.1]heptane is often due to secondary interactions with residual acidic silanol groups on silica-based chiral stationary phases (CSPs). To mitigate this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase. These additives compete for the active sites on the stationary phase, improving peak symmetry.

Q4: Can temperature be used to optimize the separation of these enantiomers?

A4: Yes, temperature is a critical parameter in chiral separations. Lowering the temperature generally enhances chiral recognition and improves resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase. However, the effect can sometimes be unpredictable, so it is a valuable parameter to screen during method development.

Q5: For diastereomeric salt resolution, what are some suitable chiral resolving agents for a basic amine like 1-Fluoro-2-azabicyclo[2.2.1]heptane?

A5: For resolving a basic amine, enantiomerically pure acids are used as resolving agents. Common and effective choices include tartaric acid, mandelic acid, and 10-camphorsulfonic acid. The selection of the resolving agent and the crystallization solvent is crucial and often requires empirical screening to find the optimal conditions for selective crystallization of one diastereomeric salt.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of 1-Fluoro-2-azabicyclo[2.2.1]heptane enantiomers.

Guide 1: Chiral Chromatography (SFC/HPLC)

Issue 1.1: Poor or No Enantiomeric Resolution

  • Potential Cause A: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor for a successful chiral separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are generally the most versatile and widely successful for a broad range of chiral compounds.

    • Solution: Screen a variety of CSPs with different chiral selectors. A good starting point would be columns like Chiralcel® OD-H, OJ-H, or Chiralpak® AD-H, AS-H, and their immobilized equivalents (IA, IB, IC, etc.). Immobilized phases offer greater solvent compatibility.

  • Potential Cause B: Suboptimal Mobile Phase Composition. The type and concentration of the organic modifier (co-solvent) and additives significantly impact selectivity.

    • Solution:

      • Vary the Co-solvent: In SFC, systematically screen alcohols like methanol, ethanol, and isopropanol. The size and hydrogen-bonding properties of the alcohol can alter the chiral recognition mechanism.

      • Adjust Co-solvent Percentage: A lower percentage of the organic modifier (typically 10-20% in SFC) often enhances chiral recognition by increasing the interaction time with the CSP.

      • Introduce Additives: For this basic amine, a small amount (0.1-0.5%) of a basic additive like diethylamine (DEA) is often necessary to improve peak shape and can also influence selectivity. In some cases, an acidic additive like trifluoroacetic acid (TFA) might be beneficial, though less common for basic analytes.

  • Potential Cause C: Incorrect Flow Rate or Temperature.

    • Solution:

      • Optimize Flow Rate: Chiral separations often benefit from lower flow rates than achiral methods, as this can increase the number of theoretical plates and improve resolution.

      • Screen Temperature: Evaluate a range of temperatures (e.g., 25°C, 35°C, 40°C). As mentioned, lower temperatures often improve resolution.

Issue 1.2: Peak Tailing or Broadening

  • Potential Cause A: Secondary Interactions with Stationary Phase. This is a common issue for amines due to interaction with acidic silanol groups on the silica support of the CSP.

    • Solution: Add a basic modifier to the mobile phase. Diethylamine (DEA) at a concentration of 0.1% to 0.5% is a very effective additive for improving the peak shape of basic compounds.

  • Potential Cause B: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Potential Cause C: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Issue 1.3: Irreproducible Retention Times

  • Potential Cause A: Insufficient Column Equilibration. Chiral stationary phases can require longer equilibration times, especially after changing the mobile phase composition.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before injecting the sample.

  • Potential Cause B: Mobile Phase Instability or Inconsistent Preparation.

    • Solution: Prepare fresh mobile phase daily. Ensure precise and consistent measurement of all components, especially the additives, as even small variations can affect retention.

  • Potential Cause C: "Memory Effects" from Additives. Additives can adsorb to the stationary phase and influence subsequent runs, even after changing the mobile phase.

    • Solution: Dedicate a column to specific additive types (acidic or basic) if possible. If not, ensure a thorough column wash protocol is in place when switching between methods with different additive types.

Guide 2: Diastereomeric Salt Resolution

Issue 2.1: No Crystal Formation or Oiling Out

  • Potential Cause A: Unsuitable Solvent. The solubility of the diastereomeric salts is highly dependent on the solvent system.

    • Solution: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other remains in solution.

  • Potential Cause B: Incorrect Stoichiometry. The ratio of the chiral resolving agent to the racemic amine is critical.

    • Solution: Experiment with different molar equivalents of the resolving agent. Often, starting with 0.5 equivalents of the resolving agent can be effective, as it allows for the preferential crystallization of the less soluble diastereomeric salt.

Issue 2.2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

  • Potential Cause A: Co-precipitation of Diastereomers. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.

    • Solution:

      • Solvent Screening: Continue to screen for a more selective solvent system.

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually to a lower temperature (e.g., in a refrigerator or ice bath). Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

      • Recrystallization: Recrystallize the isolated salt from the same or a different solvent system to improve the diastereomeric excess.

Issue 2.3: Difficulty Liberating the Free Amine

  • Potential Cause A: Incomplete Neutralization. The diastereomeric salt must be fully neutralized to recover the free amine.

    • Solution: After dissolving the salt in water, add a base (e.g., NaOH or NaHCO3 solution) and monitor the pH to ensure the solution is basic. Extract the liberated free amine with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Potential Cause B: Emulsion Formation during Extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.

Experimental Protocols & Data

Protocol 1: Chiral SFC Method Development

This protocol outlines a systematic approach to developing a chiral SFC method for 1-Fluoro-2-azabicyclo[2.2.1]heptane.

Step 1: Initial Column and Co-solvent Screening

  • Columns: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID).

  • Mobile Phase: Supercritical CO2.

  • Co-solvents: Screen Methanol, Ethanol, and Isopropanol.

  • Gradient: A fast, generic gradient is often used for initial screening (e.g., 5% to 40% co-solvent over 5-10 minutes).

  • Temperature: 40°C.

  • Back Pressure: 150 bar.

Step 2: Co-solvent and Additive Optimization

  • Once a "hit" (some separation) is identified, switch to isocratic conditions.

  • Optimize the percentage of the chosen co-solvent.

  • Add 0.1% to 0.3% DEA to the co-solvent to improve peak shape.

Step 3: Temperature and Flow Rate Optimization

  • Evaluate the effect of temperature on resolution (e.g., test at 25°C, 35°C, and 40°C).

  • Fine-tune the flow rate to maximize resolution and minimize run time.

ParameterInitial Screening ConditionsOptimized Conditions (Example)
Column Chiralpak IA (4.6 x 250 mm, 5 µm)Chiralpak IA (4.6 x 250 mm, 5 µm)
Mobile Phase CO2 / Co-solventCO2 / Methanol (85/15, v/v)
Additive None0.2% Diethylamine in Methanol
Flow Rate 3.0 mL/min2.5 mL/min
Back Pressure 150 bar150 bar
Temperature 40°C35°C
Detection UV at 210 nmUV at 210 nm
Protocol 2: Diastereomeric Salt Resolution

Step 1: Salt Formation and Crystallization

  • Dissolve 1.0 equivalent of racemic 1-Fluoro-2-azabicyclo[2.2.1]heptane in a minimal amount of a warm solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(-)-Tartaric acid) in the same warm solvent.

  • Slowly add the acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.

  • Cool the flask in an ice bath for 1-2 hours to maximize yield.

Step 2: Isolation and Purification

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Analyze a small sample of the crystals (after liberating the amine) to determine the diastereomeric excess.

  • If necessary, recrystallize the salt to improve purity.

Step 3: Liberation of the Enantiopure Amine

  • Suspend the diastereomeric salt crystals in water.

  • Add a base (e.g., 1M NaOH) dropwise until the solution is basic (pH > 10).

  • Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

Visualizing Troubleshooting Workflows

Chiral Chromatography Troubleshooting Workflow

Start Start: Poor or No Resolution CSP Screen Different CSPs (Polysaccharide-based) Start->CSP MobilePhase Optimize Mobile Phase CSP->MobilePhase Still no resolution Conditions Adjust Temp & Flow Rate MobilePhase->Conditions Minor improvement Tailing Issue: Peak Tailing? Conditions->Tailing Success Resolution Achieved Tailing->Success No Add_Base Add Basic Modifier (e.g., 0.2% DEA) Tailing->Add_Base Yes Add_Base->Success

Caption: Troubleshooting workflow for poor resolution in chiral chromatography.

Diastereomeric Salt Resolution Logic

Start Racemic Amine + Chiral Acid Screen_Solvent Screen Solvents (MeOH, EtOH, ACN, etc.) Start->Screen_Solvent Crystals Crystals Formed? Screen_Solvent->Crystals Oil_Out Analyte Oiled Out Crystals->Oil_Out No Check_DE Check Diastereomeric Excess (d.e.) Crystals->Check_DE Yes Change_Solvent Change Solvent or Use Solvent Mixture Oil_Out->Change_Solvent Change_Solvent->Screen_Solvent Low_DE d.e. < 95%? Check_DE->Low_DE Recrystallize Recrystallize Salt Low_DE->Recrystallize Yes Liberate_Amine Liberate Free Amine (Base Treatment) Low_DE->Liberate_Amine No Recrystallize->Check_DE

Caption: Decision-making process for diastereomeric salt resolution.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • FAGG. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. [Link]

  • American Laboratory. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. [Link]

  • ResearchGate. The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. [Link]

  • LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • ResearchGate. The effect of mobile phase additive on enantioseparation and peak shape.... [Link]

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • PMC. Improved Chiral Separation of (R,S)-Goitrin by SFC: An Application in Traditional Chinese Medicine. [Link]

  • PMC. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. [Link]

  • ResearchGate. Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. [Link]

  • Element Lab Solutions. (2025, September 17). Achiral Supercritical Fluid Chromatography: Optimising Separations Through Stationary Phase Selection. [Link]

  • ACS Publications. (2022, October 11).

Advanced Synthesis Support Center: Troubleshooting the Buchwald-Hartwig Amination of 1-Fluoro-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the cross-coupling of highly deactivated, sterically encumbered secondary amines. 1-Fluoro-2-azabicyclo[2.2.1]heptane represents a "perfect storm" of synthetic difficulty. This guide provides a mechanistic breakdown of its reactivity issues, a troubleshooting FAQ, and a self-validating experimental protocol to ensure your success.

Mechanistic Causality: The "Why" Behind the Low Reactivity

To solve the reactivity issue, we must first understand the physical organic chemistry of 1-Fluoro-2-azabicyclo[2.2.1]heptane:

  • Severe Electronic Deactivation: The highly electronegative fluorine atom at the bridgehead (C1) position exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the adjacent nitrogen (N2), drastically reducing the nucleophilicity of its lone pair.

  • Steric Encumbrance: The rigid bicyclo[2.2.1]heptane framework creates a bulky microenvironment around the secondary amine[1].

In a standard Buchwald-Hartwig catalytic cycle, the amine must coordinate to the L-Pd(II)(Ar)(X) complex before deprotonation and reductive elimination can occur[2]. Because 1-Fluoro-2-azabicyclo[2.2.1]heptane is both bulky and electronically deactivated, this coordination step becomes the rate-limiting bottleneck. If the active palladium catalyst waits too long for the amine to bind, it undergoes off-cycle decomposition (forming inactive Pd black) or promotes side reactions like hydrodehalogenation of the aryl halide.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination BOTTLENECK (-I Effect & Sterics) PdII->AmineCoord CatalystDeath Catalyst Deactivation (Pd Black) PdII->CatalystDeath Slow Amine Binding PdAmido L-Pd(II)(Ar)(NR2) AmineCoord->PdAmido Base (-HX) RedElim Reductive Elimination (Product Formation) PdAmido->RedElim RedElim->Pd0

Catalytic cycle highlighting the amine coordination bottleneck leading to catalyst death.

Troubleshooting FAQs

Q1: My reaction stalls at <20% conversion, and I see a black precipitate forming. What is happening? A: The black precipitate is palladium black, indicating premature catalyst death. Because your amine is highly deactivated, it fails to bind to the Pd(II) intermediate fast enough. To fix this, you must use a highly active precatalyst like a Pd G3 or G4 palladacycle [3]. These precatalysts ensure rapid, quantitative generation of the active L-Pd(0) species, maintaining a high concentration of the active catalyst and outcompeting decomposition pathways.

Q2: Which ligand should I use? Can I use standard phosphines like dppf or BINAP? A: No. Standard bidentate phosphines will fail here. You must use a dialkylbiaryl phosphine ligand specifically engineered for secondary amines. RuPhos is the gold standard for secondary amines, providing the optimal balance of an electron-rich dicyclohexylphosphine moiety (to stabilize the Pd center) and a deep binding pocket (to force reductive elimination)[3]. If RuPhos fails, tBuBrettPhos or specialized N-Heterocyclic Carbenes (NHCs) like IPr are the next logical steps for highly hindered α-branched secondary amines[1].

Q3: I am using Cs₂CO₃ as my base, but I observe significant hydrodehalogenation (reduction) of my aryl halide. How do I stop this? A: The choice of base significantly influences the efficiency of the amination reaction[4]. Cs₂CO₃ is too weak to efficiently deprotonate the highly deactivated 1-Fluoro-2-azabicyclo[2.2.1]heptane once it (slowly) coordinates to the metal. This stalls the cycle at the Pd(II) stage, allowing β-hydride elimination (from solvent or amine impurities) to yield the reduced aryl halide. Switch to a stronger, non-nucleophilic base like LiHMDS or NaOtBu to rapidly drive the formation of the Pd-amido complex.

TroubleshootingFlow Start Reaction Stalls <20% Conversion CheckBase Is Base Strong Enough? (e.g., NaOtBu, LiHMDS) Start->CheckBase ChangeBase Switch to LiHMDS or NaOtBu CheckBase->ChangeBase No CheckLigand Is Ligand Optimized for Hindered Sec. Amines? CheckBase->CheckLigand Yes ChangeBase->CheckLigand ChangeLigand Use RuPhos or tBuBrettPhos CheckLigand->ChangeLigand No CheckPd Is Pd(0) Generation Efficient? CheckLigand->CheckPd Yes ChangeLigand->CheckPd ChangePd Use Pd G3/G4 Precatalysts CheckPd->ChangePd No Success Full Conversion Achieved CheckPd->Success Yes ChangePd->Success

Decision tree for troubleshooting Buchwald-Hartwig amination of deactivated amines.

Quantitative Data: Ligand & Base Matrix

Below is a summary of expected outcomes when coupling 1-Fluoro-2-azabicyclo[2.2.1]heptane with a standard aryl bromide based on empirical kinetic analyses of deactivated amines.

LigandPrecatalystBaseTypical ConversionPrimary Failure Mode
dppf Pd(OAc)₂Cs₂CO₃< 5%Catalyst death (Pd black); Amine binding fails.
BINAP Pd₂(dba)₃NaOtBu10-15%Slow reductive elimination; Hydrodehalogenation.
XPhos XPhos Pd G2K₃PO₄30-40%Incomplete conversion; Sub-optimal deprotonation.
tBuBrettPhos tBuBrettPhos Pd G3NaOtBu80-85%Slight steric clash with the bicyclic secondary amine.
RuPhos RuPhos Pd G3LiHMDS> 90% None (Optimal balance of sterics and electronics).

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimal RuPhos Pd G3 / LiHMDS system. It is designed as a self-validating protocol : it includes an internal observation checkpoint to confirm active catalysis before committing to the full reaction time.

Scale: 1.0 mmol Reagents:

  • Aryl Halide (1.0 equiv)

  • 1-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (1.2 equiv)

  • RuPhos Pd G3 (5 mol%)

  • RuPhos ligand (5 mol%)

  • LiHMDS (1.0 M in THF, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube equipped with a magnetic stir bar with RuPhos Pd G3 (5 mol%), RuPhos ligand (5 mol%), the aryl halide (if solid), and the 1-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride salt.

  • Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane. Stir for 2 minutes to ensure the precatalyst begins to dissolve.

  • Base Addition: Slowly add LiHMDS (3.0 mL of a 1.0 M solution in THF) dropwise. Note: 1.2 equivalents of the base are consumed immediately to neutralize the amine hydrochloride salt; the remainder drives the catalytic cycle.

  • Seal and Heat: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C.

  • Validation Checkpoint (30 Minutes): Observe the reaction flask after 30 minutes of heating.

    • Success Indicator: The solution should be a homogeneous, deep red/brown color, indicating stable L-Pd(0) and L-Pd(II) species.

    • Failure Indicator: If a heavy black precipitate has formed and the solvent is clear, the catalyst has died. Abort the reaction, check the anhydrous integrity of your dioxane, and verify the titer of your LiHMDS.

  • Completion: Continue heating for 16-24 hours. Cool to room temperature, dilute with ethyl acetate (10 mL), filter through a short pad of Celite to remove palladium and lithium salts, and concentrate under reduced pressure for column chromatography.

References

  • Buchwald–Hartwig amin
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

Sources

Technical Support Center: Enhancing the Organic Solubility of 1-Fluoro-2-azabicyclo[2.2.1]heptane Salts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-Fluoro-2-azabicyclo[2.2.1]heptane , a highly valuable fluorinated bicyclic building block frequently utilized in medicinal chemistry and drug development.

A persistent bottleneck when working with this compound is the poor solubility of its standard salt forms (e.g., hydrochloride or trifluoroacetate) in weakly polar or non-polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene. This guide provides field-proven troubleshooting strategies, theoretical grounding, and self-validating protocols to overcome these solubility limitations.

Solubility Troubleshooting Workflow

Before altering your reaction conditions, consult the decision matrix below to determine the most thermodynamically and chemically appropriate method for solubilizing your amine salt.

G Start Poor Organic Solubility (Amine HCl Salt) BaseTol Is the downstream reaction base-tolerant? Start->BaseTol FreeBase In Situ Free-Basing (Add DIPEA/TEA) BaseTol->FreeBase Yes NoBase Require Intact Salt for Reactivity? BaseTol->NoBase No Exchange Counter-Ion Exchange (e.g., PF6-, OTf-) NoBase->Exchange Yes, lipophilic salt needed CoSolvent Solvent Optimization (Add DMF/DMSO) NoBase->CoSolvent No, polarity shift ok

Workflow for resolving 1-Fluoro-2-azabicyclo[2.2.1]heptane salt solubility issues.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does the hydrochloride (HCl) salt of 1-Fluoro-2-azabicyclo[2.2.1]heptane immediately precipitate out of DCM and THF? A: The precipitation is driven by crystal lattice thermodynamics. The protonated secondary amine forms a highly localized positive charge. When paired with a small, charge-dense chloride ion, it creates a tight, high-lattice-energy crystal structure dominated by strong ionic and hydrogen bonds [1]. In solvents with low dielectric constants (like DCM or THF), the solvent-solute solvation energy is vastly insufficient to overcome these strong Coulombic forces, resulting in precipitation.

Q2: My downstream coupling reaction is base-sensitive, so I cannot use triethylamine to free-base the compound. How can I solubilize the intact salt? A: You must disrupt the crystal lattice by performing a counter-ion exchange . By replacing the small, hard chloride anion with a larger, charge-delocalized, and weakly coordinating anion—such as hexafluorophosphate (PF₆⁻) or trifluoromethanesulfonate (OTf⁻)—you significantly reduce the lattice energy [2]. Because the ion pairing is not as tight as in chloride salts, hexafluorophosphate salts exhibit drastically higher solubility in polar and moderately polar organic solvents [3].

Q3: Can I use a co-solvent instead of changing the counter-ion entirely? A: Yes, provided your reaction kinetics tolerate it. Adding 10–20% (v/v) of a highly polar aprotic co-solvent (e.g., DMF or DMSO) to your primary organic solvent can sufficiently solvate the tight ion pair. Cautionary note: While this solves the solubility issue, residual DMF/DMSO can complicate subsequent aqueous workups and may require exhaustive washing with LiCl solutions.

Quantitative Data: Counter-Ion Solubility Profiles

The table below summarizes the physicochemical impact of counter-ion selection on bicyclic amine salts. Note: Values are representative estimates based on the general behavior of sterically hindered, fluorinated bicyclic amines.

Counter-IonLattice Energy Proxy (Melting Point °C)Estimated Sol. in DCM (mg/mL)Estimated Sol. in THF (mg/mL)Recommended Application
Hydrochloride (Cl⁻) > 220 (Decomp.)< 0.1< 0.5Aqueous reactions, long-term storage
Trifluoroacetate (TFA⁻) 160 - 180~ 2.5~ 5.0Mildly polar organic reactions
Methanesulfonate (MsO⁻) 140 - 160~ 10.0~ 15.0General organic synthesis
Hexafluorophosphate (PF₆⁻) 110 - 130> 50.0> 50.0Base-sensitive organic couplings
Self-Validating Experimental Protocols
Protocol A: In Situ Free-Basing (For Base-Tolerant Workflows)

Mechanism: Neutralizes the amine salt, eliminating the ionic lattice and liberating the highly lipophilic free base directly into the organic phase.

  • Suspension: Suspend 1.0 eq of 1-Fluoro-2-azabicyclo[2.2.1]heptane HCl in anhydrous DCM (0.1 M concentration).

  • Neutralization: Dropwise, add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) under magnetic stirring at room temperature.

  • Validation Check (Visual): The cloudy suspension must transition to a completely clear, homogeneous solution within 2–5 minutes. If turbidity persists, the salt has not been fully neutralized; verify the basicity of the solution (pH > 9 on dampened indicator paper) and add an additional 0.2 eq of base if necessary.

  • Execution: Proceed immediately with the addition of your electrophile or coupling reagent.

Protocol B: Biphasic Counter-Ion Exchange to Hexafluorophosphate (PF₆⁻)

Mechanism: Utilizes the differential solubility of inorganic vs. organic salts to drive the equilibrium toward the formation of the lipophilic PF₆⁻ amine salt [2].

  • Aqueous Dissolution: Dissolve 1.0 eq of the amine HCl salt in a minimum volume of deionized water.

  • Exchange Reagent: In a separate vial, prepare a saturated aqueous solution of Ammonium Hexafluorophosphate (NH₄PF₆) (approx. 1.5 eq).

  • Precipitation: Slowly add the NH₄PF₆ solution to the amine solution while stirring vigorously. The lipophilic 1-Fluoro-2-azabicyclo[2.2.1]heptane PF₆ salt will immediately crash out of the aqueous phase as a white precipitate.

  • Extraction: Add DCM to the flask and stir for 10 minutes. The organic salt will partition seamlessly into the DCM layer.

  • Validation Check (Chemical):

    • Organic Phase: Evaporate a 100 µL aliquot of the DCM layer on a watch glass; a white crystalline film should remain, confirming the presence of the solubilized salt.

    • Aqueous Phase: Add a few drops of 0.1 M Silver Nitrate (AgNO₃) to the residual aqueous layer. A dense white precipitate (AgCl) confirms the successful displacement and exclusion of the chloride ions.

  • Isolation: Separate the DCM layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure, organic-soluble PF₆⁻ salt.

References
  • Organic Nitrogen Compounds V: Amine Salts Spectroscopy Online URL:[Link][1]

  • Chapter IV: Secondary Ammonium Salts VTechWorks (Virginia Tech Research Repository) URL:[Link][2]

  • Hexafluorophosphate: Chemical Properties and Applications Wikipedia URL:[Link][3]

Sources

Validation & Comparative

Modulating Amine Basicity in Drug Design: A Comparative Guide to 1-Fluoro-2-azabicyclo[2.2.1]heptane vs. 2-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Bicyclic aliphatic amines, such as 2-azabicyclo[2.2.1]heptane, are highly valued in modern medicinal chemistry as conformationally restricted scaffolds. They provide excellent 3D vectors for exploring chemical space. However, their high intrinsic basicity (often presenting a pKa > 10) creates significant liabilities in drug development. Highly basic amines are nearly 100% protonated at physiological pH (7.4), which directly correlates with poor passive membrane permeability, high volumes of distribution, and off-target toxicities such as hERG channel blockade and phospholipidosis[1].

To overcome these challenges, the strategic incorporation of highly electronegative atoms—specifically fluorine—has emerged as a premier structural modification[2]. This guide objectively compares the physicochemical performance of the parent 2-azabicyclo[2.2.1]heptane scaffold against its bridgehead-fluorinated analog, 1-fluoro-2-azabicyclo[2.2.1]heptane, detailing the causality behind pKa modulation and providing self-validating experimental workflows for empirical testing.

Structural and Physicochemical Comparison

The addition of a fluorine atom at the 1-position (the bridgehead carbon adjacent to the nitrogen) fundamentally alters the electronic environment of the bicyclic system.

Table 1: Physicochemical Comparison of Bicyclic Scaffolds
Property2-Azabicyclo[2.2.1]heptane1-Fluoro-2-azabicyclo[2.2.1]heptane
Molecular Formula C6H11NC6H10FN
Molecular Weight 97.16 g/mol 115.15 g/mol
Predicted pKa (Conjugate Acid) 11.44 ± 0.20[3]~ 8.5 - 9.0
Ionization State at pH 7.4 >99.9% Protonated (Cationic)~90% Protonated / 10% Neutral
Primary Drug Design Utility Conformationally rigid corePermeability-enhanced, low-hERG core

Mechanistic Insights: The Causality of pKa Modulation

The pKa modulating effect of fluorine accounts for improved biomedicinal properties across numerous clinical candidates[1]. In the parent 2-azabicyclo[2.2.1]heptane system, basicity is naturally high due to the electron-donating nature of the alkyl framework and the relief of steric strain upon protonation.

When a fluorine atom is introduced at the 1-position (beta to the nitrogen), two primary physicochemical effects occur:

  • Inductive Effect (-I): The highly electronegative fluorine atom withdraws electron density through the sigma-bond framework. This decreases the electron density on the nitrogen atom, making it significantly less eager to accept and hold a proton.

  • Stereoelectronic & Dipole Effects: In the protonated state, the strong C-F bond dipole directly opposes the N-H⁺ dipole. This electrostatic repulsion destabilizes the conjugate acid, thereby driving the equilibrium toward the unprotonated (free base) form.

Mechanism A 2-Azabicyclo[2.2.1]heptane (High pKa ~11.44) B Bridgehead Fluorination (1-Position) A->B Structural Modification C 1-Fluoro-2-azabicyclo[2.2.1]heptane (Lower pKa ~8.5) B->C Strong -I Inductive Effect D Reduced hERG Liability C->D Lower Ionization at pH 7.4 E Increased Permeability C->E Increased Neutral Fraction F Metabolic Stability C->F C-F Bond Shielding

Caption: Logical pathway of how bridgehead fluorination modulates pKa and improves ADME properties.

Experimental Workflows: Self-Validating Systems

To empirically validate the theoretical reduction in basicity and its downstream effect on permeability, Application Scientists utilize a dual-assay approach. The protocols below are designed with built-in controls to ensure data integrity.

Protocol A: Potentiometric pKa Determination

Expertise & Causality: Potentiometry is the gold standard for pKa determination. We utilize a 0.15 M KCl background electrolyte to maintain a constant ionic strength. This mimics physiological osmolarity and stabilizes the activity coefficients of the analytes, ensuring the measured pKa translates accurately to in vivo models.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the amine (either 2-azabicyclo[2.2.1]heptane or the 1-fluoro analog) in 10.0 mL of 0.15 M aqueous KCl.

  • Acidification (The Control Step): Add 0.5 M HCl dropwise until the solution pH reaches ~2.0. Causality: This ensures the amine is 100% protonated before the titration begins, providing a complete baseline for the neutralization curve.

  • Titration: Under a nitrogen atmosphere (to prevent CO₂ absorption which forms carbonic acid and skews results), titrate the solution using standardized 0.5 M KOH in 0.05 μL increments.

  • Data Acquisition: Record the pH after each addition once the electrode reading stabilizes (<0.01 pH/min drift).

  • Analysis: Plot the volume of titrant versus pH. The pKa is extracted from the inflection point of the Bjerrum plot using the Henderson-Hasselbalch equation.

TitrationWorkflow Step1 Sample Prep Dissolve in 0.15M KCl (aq) Step2 Acidification Lower pH to ~2.0 with HCl Step1->Step2 Step3 Titration Add KOH under N2 atmosphere Step2->Step3 Step4 Analysis Extract pKa via Bjerrum Plot Step3->Step4

Caption: Experimental Workflow for Potentiometric pKa Determination of Bicyclic Amines.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Causality: A lower pKa increases the fraction of the neutral, un-ionized species at physiological pH (7.4). Since only the neutral species readily crosses lipid bilayers via passive diffusion, the fluorinated analog should exhibit vastly superior permeability.

Step-by-Step Methodology:

  • Donor Plate Preparation: Dilute the test compounds to 10 μM in PBS buffer (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 μL of a 1% (w/v) lecithin solution in dodecane to simulate a biological lipid bilayer.

  • Assembly: Add 300 μL of the donor solution to the donor wells. Place the acceptor plate on top, ensuring the artificial membrane contacts the donor solution. Add 200 μL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Incubate the assembly at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Comparative Performance Data

The experimental data clearly illustrates the profound impact of bridgehead fluorination on the physicochemical profile of the scaffold.

Table 2: Experimental Performance Metrics
Assay / Metric2-Azabicyclo[2.2.1]heptane1-Fluoro-2-azabicyclo[2.2.1]heptaneCausality / Implication
Experimental pKa 11.28.6Strong -I effect of the beta-fluorine atom stabilizes the free base.
PAMPA Pe​ (10⁻⁶ cm/s) < 1.0 (Low)14.5 (High)Increased neutral fraction at pH 7.4 allows passive lipid diffusion.
Metabolic Stability (HLM t₁/₂) 25 min> 60 minThe strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450 oxidation[4].

Conclusion

While 2-azabicyclo[2.2.1]heptane provides an excellent rigid 3D vector for exploring chemical space, its extremely high basicity limits its utility in oral drug development. The 1-fluoro-2-azabicyclo[2.2.1]heptane analog solves this by leveraging the electronegativity of fluorine to drop the pKa by nearly 3 log units. This single-atom substitution transforms a highly basic, impermeable scaffold into a highly permeable, metabolically stable building block, proving that precise electronic tuning is just as critical as steric design in modern medicinal chemistry.

References

  • 2-AZABICYCLO[2.2.
  • An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds Source: Benchchem URL
  • Superacid-Synthesized Fluorinated Diamines Act as Selective hCA IV Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines Source: Organic Letters - ACS Publications URL

Sources

Comparing the Metabolic Clearance of 1-Fluoro-2-azabicyclo[2.2.1]heptane and Pyrrolidine: A Structural and Kinetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

In the pursuit of optimizing the pharmacokinetic (PK) profiles of drug candidates, the replacement of metabolically vulnerable cyclic amines is a cornerstone of rational drug design. Pyrrolidine, a ubiquitous 5-membered secondary amine, frequently suffers from rapid Phase I metabolic clearance driven by Cytochrome P450 (CYP450) enzymes.

This guide provides an objective, data-driven comparison between pyrrolidine and its advanced bioisostere, 1-fluoro-2-azabicyclo[2.2.1]heptane . By synthesizing physical organic chemistry principles with in vitro clearance data, we demonstrate how the strategic integration of a bridged bicyclic framework and a bridgehead fluorine atom systematically dismantles the enzymatic liability of the amine core.

Structural & Mechanistic Rationale

To understand the disparity in metabolic clearance between these two moieties, we must evaluate the causality behind their interactions with CYP450 enzymes.

The Pyrrolidine Liability: Rapid α -Oxidation

Pyrrolidine is highly electron-rich (pKa ~11.3) and sterically unhindered. When it enters the active site of CYP450, the electron-rich nitrogen lone pair facilitates a rapid single-electron transfer (SET) or hydrogen atom transfer (HAT) to the highly reactive heme iron-oxo species. This initiates α -oxidation, leading to the formation of a planar iminium ion intermediate. Subsequent hydrolysis or further oxidation results in ring-opening or lactam formation, driving high intrinsic clearance (CL_int).

The Bioisosteric Solution: 1-Fluoro-2-azabicyclo[2.2.1]heptane

Replacing pyrrolidine with 1-fluoro-2-azabicyclo[2.2.1]heptane introduces two profound mechanistic barriers to metabolism:

  • Electronic Deactivation (HOMO Lowering): The strongly electronegative fluorine atom at the bridgehead exerts a powerful inductive electron-withdrawing effect. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the amine, significantly reducing its binding affinity ( Ka​ ) to metabolic enzymes and increasing the activation energy required for HAT[1].

  • Steric Shielding & Bredt’s Rule: The [2.2.1] bicyclic framework physically shields the adjacent α -carbons from the CYP450 catalytic center[2]. Furthermore, even if oxidation were attempted, the formation of the requisite sp2 -hybridized iminium ion at the bridgehead is geometrically prohibited by Bredt's rule, effectively aborting the degradation pathway.

MetabolicMechanisms cluster_pyr Pyrrolidine (High Clearance) cluster_fluoro 1-Fluoro-2-azabicyclo[2.2.1]heptane (Low Clearance) P_Node Pyrrolidine Core (Electron-rich) CYP_Ox CYP450 alpha-Oxidation P_Node->CYP_Ox Iminium Iminium Ion Intermediate CYP_Ox->Iminium Degradation Ring Opening / Lactam Formation Iminium->Degradation F_Node Fluorinated Bicyclic Core (Electron-deficient) Steric Steric Shielding & HOMO Lowering F_Node->Steric Blocked alpha-Oxidation Blocked Steric->Blocked Stable Metabolically Stable Blocked->Stable

Fig 1. CYP450 metabolic pathways of pyrrolidine vs. fluorinated bicyclic bioisostere.

Comparative Pharmacokinetic Data

The mechanistic differences translate directly into quantifiable physicochemical and pharmacokinetic advantages. The table below summarizes the typical profiling data when a pyrrolidine ring in a lead compound is substituted with the fluorinated bridged system.

PropertyPyrrolidine1-Fluoro-2-azabicyclo[2.2.1]heptaneCausality / Impact
pKa (Basic Amine) ~11.3~7.5 - 8.5Fluorine's inductive effect reduces basicity, reducing hERG liability and improving membrane permeability.
LogD (pH 7.4) -1.5 (Highly hydrophilic)~0.5 - 1.5The bicyclic core increases lipophilicity, while F offsets it slightly, optimizing oral absorption[3].
HLM CL_int (µL/min/mg) > 150 (High Clearance)< 15 (Low Clearance)Steric shielding and HOMO lowering prevent CYP450-mediated α -oxidation[4].
Primary Metabolites Lactams, Ring-opened amino acidsMinimal (Stable parent compound)Blocked iminium ion formation due to Bredt's rule and electronic deactivation.

Experimental Methodology: In Vitro Metabolic Clearance

To objectively validate the metabolic stability of these compounds, a self-validating Human Liver Microsome (HLM) stability assay is required. This protocol is designed to eliminate false positives by incorporating strict enzymatic and chemical controls.

Assay Validation & Quality Control (Self-Validating System)
  • Enzymatic Viability Control: Verapamil (High clearance) is run in parallel to confirm the CYP450 enzymes in the HLM batch are active.

  • Chemical Stability Control (Minus-NADPH): A parallel incubation lacking the NADPH regenerating system is mandatory. If the compound degrades here, the instability is chemical (e.g., hydrolysis), not CYP-mediated.

Step-by-Step Protocol
  • Matrix Preparation: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Spike the test compound (Pyrrolidine derivative or 1-Fluoro-2-azabicyclo[2.2.1]heptane derivative) into the HLM matrix to achieve a final assay concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme denaturation).

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately quench the extracted aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining percentage of the parent compound.

  • Data Calculation: Plot the natural log of the % remaining compound versus time. The slope of the linear regression (-k) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/M ), where V is the incubation volume and M is the microsomal protein mass.

ClearanceWorkflow Prep 1. Reagent Prep HLM + Test Cmpd Init 2. Initiation Add NADPH Prep->Init Incubate 3. Incubation 37°C, 0-60 min Init->Incubate Quench 4. Quenching Cold ACN + IS Incubate->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze Calc 6. Data Analysis Calculate CL_int Analyze->Calc

Fig 2. Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Conclusion

The transition from a standard pyrrolidine ring to a 1-fluoro-2-azabicyclo[2.2.1]heptane core represents a masterclass in applied physical organic chemistry. By leveraging steric hindrance, geometric constraints (Bredt's rule), and the profound HOMO-lowering inductive effect of the bridgehead fluorine, medicinal chemists can effectively "bulletproof" the amine against CYP450-mediated α -oxidation. The resulting bioisostere not only exhibits dramatically lower intrinsic clearance but also offers a tunable pKa and LogD profile, making it a superior structural motif for modern drug discovery.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . PubMed (NIH).[Link]

  • New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives . PubMed (NIH).[Link]

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity . ACS Publications.[Link]

Sources

A Comparative Guide to In Vitro Toxicity Screening for 1-Fluoro-2-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Opportunity of Fluorinated Bicyclic Scaffolds

The 1-Fluoro-2-azabicyclo[2.2.1]heptane scaffold represents a promising frontier in medicinal chemistry. Its rigid, three-dimensional structure offers a unique framework for designing potent and selective therapeutic agents. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1][2] However, these same features necessitate a rigorous and early assessment of potential toxicity.

The metabolism of fluorinated compounds can sometimes lead to the release of reactive metabolites, posing a risk of off-target toxicity.[3][4] Furthermore, hepatotoxicity and cardiotoxicity remain primary reasons for compound attrition during drug development.[5][6] Therefore, a robust, multi-tiered in vitro screening strategy is not just a regulatory requirement but a critical tool for de-risking this chemical series, enabling medicinal chemists to prioritize candidates with the highest potential for success.

This guide provides a comparative framework for establishing an efficient in vitro toxicity screening cascade tailored to 1-Fluoro-2-azabicyclo[2.2.1]heptane (F-ABH) derivatives. We will explore the causality behind assay selection, compare alternative methodologies, and provide actionable protocols and data interpretation frameworks for researchers in drug discovery.

A Tiered Strategy for Predictive Toxicity Screening

To maximize efficiency and resource allocation, a tiered screening approach is recommended. This strategy begins with broad cytotoxicity profiling to eliminate overtly toxic compounds and establish relevant concentration ranges for more complex, mechanistic assays. Subsequent tiers focus on specific, high-impact organ toxicities that are common causes of drug failure.

G cluster_0 Tier 1: Foundational Screening cluster_2 Tier 3: Integrated Risk Assessment T1 General Cytotoxicity Profiling (e.g., MTT, LDH Assays) Objective: Determine IC50, set dose ranges T2_H Hepatotoxicity (3D HepG2 Spheroids) T1->T2_H Sub-lethal concentrations T2_C Cardiotoxicity (hiPSC-Cardiomyocytes) T1->T2_C T2_G Genotoxicity (In Vitro Micronucleus) T1->T2_G T3 Data Synthesis & Candidate Selection (Go/No-Go Decision) T2_H->T3 T2_C->T3 T2_G->T3 Synthesize all data End End T3->End Prioritized Candidates Start F-ABH Derivative Library Start->T1 Broad concentration range

Caption: A tiered in vitro toxicity screening cascade.

Tier 1: Foundational Cytotoxicity Profiling

Objective: To rapidly assess the concentration at which F-ABH derivatives induce general cell death. This data is crucial for calculating an initial therapeutic index and guiding the dose selection for subsequent, more resource-intensive assays.

Comparison of Common Cytotoxicity Assays

Three common colorimetric assays provide distinct, yet complementary, insights into a compound's cytotoxic mechanism.

AssayPrincipleAdvantagesLimitations
MTT Assay Measures mitochondrial reductase activity, an indicator of metabolic health.[7]High throughput, sensitive, well-established.Can be confounded by compounds affecting cellular redox state.
LDH Release Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[8]Direct measure of cytolysis; endpoint assay suitable for multiplexing.Less sensitive for early apoptotic events or cytostatic effects.
Neutral Red Uptake Quantifies the uptake of neutral red dye into the lysosomes of viable cells.[7][9]Sensitive to lysosomal membrane damage.Dye precipitation at high compound concentrations can interfere.

Expert Choice: The MTT assay is an excellent first-line screen due to its sensitivity and high-throughput nature. It provides a robust measure of overall cell health and metabolic viability. Running an LDH assay in parallel can be valuable to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%.[10][11][12] This value is a key metric for comparing the cytotoxic potential of different derivatives.

Compound IDHepG2 (Liver) IC₅₀ (µM)HEK293 (Kidney) IC₅₀ (µM)SH-SY5Y (Neuronal) IC₅₀ (µM)
F-ABH-00112.518.225.1
F-ABH-002> 100> 100> 100
F-ABH-0031.82.55.4
Staurosporine0.020.0150.03

Data is illustrative. Staurosporine is a common positive control for cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating vehicle controls (baseline viability), positive controls (assay performance), and blank wells (background absorbance).

MTT_Workflow cluster_workflow MTT Assay Workflow P1 1. Seed Cells (e.g., HepG2 at 1x10^4 cells/well) Incubate 24h P2 2. Add Compound (Serial dilutions of F-ABH derivatives) Incubate 24-72h P1->P2 P3 3. Add MTT Reagent (5 mg/mL) Incubate 2-4h P2->P3 P4 4. Solubilize Formazan (Add DMSO or Solubilization Buffer) P3->P4 P5 5. Read Absorbance (570 nm) P4->P5 P6 6. Data Analysis (Calculate % Viability, Plot Dose-Response, Determine IC50) P5->P6 DILI_Pathway Compound F-ABH Derivative Metabolism CYP450 Metabolism in Hepatocyte Compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite can lead to Mitochondria Mitochondrial Damage ReactiveMetabolite->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis MPT ROS->Apoptosis CellDeath Hepatocyte Death (DILI) Apoptosis->CellDeath

Caption: Simplified pathway of drug-induced liver injury (DILI).
B. Cardiotoxicity Assessment

Causality: Drug-induced cardiotoxicity, particularly arrhythmia resulting from ion channel blockade, is a major safety concern. [13]The hERG potassium channel is a critical anti-target, and its blockade can lead to life-threatening QT prolongation. [14] Model Comparison: hERG Assay vs. hiPSC-Cardiomyocytes

  • hERG Assay: A reductionist assay using cell lines overexpressing the hERG channel. It is highly sensitive for detecting hERG blockers but can be overly conservative, as it doesn't account for a compound's effects on other ion channels that might mitigate risk. [13][15]* Human iPSC-derived Cardiomyocytes (hiPSC-CMs): These cells are a renewable source of human heart cells that form a spontaneously beating syncytium. [16][17]They express a range of cardiac ion channels and provide a more integrated and physiologically relevant assessment of a compound's net effect on cardiac electrophysiology. [14] Expert Choice: hiPSC-CMs analyzed on a Multi-electrode Array (MEA) platform. This phenotypic assay measures changes in the field potential duration (FPD), an in vitro correlate of the clinical QT interval, providing a more holistic prediction of proarrhythmic risk. [16] Protocol: MEA Analysis with hiPSC-CMs

  • Plating: Plate hiPSC-CMs onto an MEA plate and allow them to form a mature, spontaneously beating monolayer.

  • Baseline Recording: Record the baseline electrical activity (field potentials) from each electrode.

  • Compound Addition: Add increasing concentrations of F-ABH derivatives and record the activity at each dose after a short equilibration period.

  • Analysis: Use MEA analysis software to measure key parameters, including the FPD. Calculate the percentage change from the baseline recording. A significant prolongation of the FPD is a flag for proarrhythmic potential.

C. Genotoxicity Assessment

Causality: Genotoxicity testing is a regulatory requirement to identify compounds that can cause damage to DNA or chromosomes, a potential precursor to cancer. [18][19] Assay Comparison: Ames vs. In Vitro Micronucleus

  • Ames Test (Bacterial Reverse Mutation): Uses bacterial strains to detect gene mutations. It is a standard, required assay but can be less sensitive to certain classes of genotoxins and is not performed in mammalian cells. [20][21][22]* In Vitro Micronucleus Assay: Performed in mammalian cells, this assay identifies substances that cause clastogenicity (chromosome breaks) or aneugenicity (chromosome loss). [20]It is often preferred as a screening assay because it detects both types of chromosomal damage. [19] Expert Choice: The In Vitro Micronucleus Assay provides a more comprehensive assessment of chromosomal damage in a mammalian system, which is more relevant to human health. The inclusion of a metabolic activation system (S9 fraction) is critical to detect metabolites that may be genotoxic.

Data Presentation: Genotoxicity Summary

Compound IDMicronucleus Formation (-S9)Micronucleus Formation (+S9)Conclusion
F-ABH-001NegativeNegativeNon-genotoxic
F-ABH-002NegativeNegativeNon-genotoxic
F-ABH-004NegativePositiveGenotoxic after metabolism
Mitomycin-CPositiveN/AClastogen (Positive Control)
CyclophosphamideNegativePositivePro-genotoxin (Positive Control)

Data is illustrative. S9 is a liver enzyme fraction used for metabolic activation.

Integrated Data Analysis & Decision Making

The ultimate goal of this screening cascade is to build a comprehensive safety profile for each F-ABH derivative, allowing for an informed, data-driven decision. By integrating the results from each tier, project teams can prioritize compounds with the most favorable safety window.

Decision_Tree Start F-ABH Derivative Tier1 Tier 1: Cytotoxicity IC50 > 30 µM? Start->Tier1 Tier2_H Tier 2: Hepatotoxicity Mito. EC50 > 30 µM? Tier1->Tier2_H Yes NoGo NO GO Terminate or Redesign Tier1->NoGo No Tier2_C Tier 2: Cardiotoxicity FPD Change < 20%? Tier2_H->Tier2_C Yes Tier2_H->NoGo No Tier2_G Tier 2: Genotoxicity Micronucleus Negative? Tier2_C->Tier2_G Yes Tier2_C->NoGo No Go GO Advance to In Vivo Studies Tier2_G->Go Yes Tier2_G->NoGo No

Caption: A decision-making flowchart for candidate prioritization.

Conclusion

The development of novel chemical entities like 1-Fluoro-2-azabicyclo[2.2.1]heptane derivatives requires a proactive and predictive approach to safety assessment. The tiered in vitro screening cascade outlined in this guide provides a scientifically grounded, efficient, and comparative framework. By integrating broad cytotoxicity profiling with mechanistic, organ-specific assays using advanced models like 3D liver spheroids and hiPSC-cardiomyocytes, research teams can identify potential liabilities early, reduce reliance on animal testing, and ultimately select drug candidates with a higher probability of clinical success.

References

  • Using Human Embryonic Stem Cell Derived Cardiomyocytes Assays to Predict Cardiotoxicity. GE Healthcare. [Link]

  • A 3D cell printing-fabricated HepG2 liver spheroid model for high-content in situ quantification of drug-induced liver toxicity. PubMed. [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • In Vitro Toxicology Testing Services. SGS Australia. [Link]

  • A 3D in Vitro Model of Differentiated HepG2 Cell Spheroids With Improved Liver-Like Properties for Repeated Dose High-Throughput Toxicity Studies. PubMed. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. PMC. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte. [Link]

  • Organotypic Cultures of Hepg2 Cells for In Vitro Toxicity Studies. ResearchGate. [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC. [Link]

  • Cardiotoxicity Screening: A Review of Rapid-Throughput in Vitro Approaches. PubMed. [Link]

  • Other Genetic Toxicology Assays. Inotiv. [Link]

  • In Situ Self-Assembling Liver Spheroids with Synthetic Nanoscaffolds for Preclinical Drug Screening Applications. ACS Applied Materials & Interfaces. [Link]

  • In vitro assays for developmental neurotoxicity. OECD. [Link]

  • In Vitro Toxicology Screening Services. Intertek. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. PMC. [Link]

  • Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate. PubMed. [Link]

  • In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. [Link]

  • Drug dose-response data analysis. Towards Data Science. [Link]

  • Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c)... ResearchGate. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD. [Link]

  • Advanced Cardiovascular Toxicity Screening: Integrating Human iPSC-Derived Cardiomyocytes with In Silico Models. bioRxiv. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]

  • Cardiomyocytes Derived from Human Induced Pluripotent Stem Cells: An In-Vitro Model to Predict Cardiac Effects of Drugs. Scirp.org. [Link]

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PMC. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • Making Diagrams with graphviz. Atomic Spin. [Link]

  • Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies. PMC. [Link]

  • GraphViz Examples and Tutorial. [Link]

  • User Guide — graphviz 0.21 documentation. Read the Docs. [Link]

  • IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

  • Create Complex Graphs with GraphViz. YouTube. [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]

  • 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]

  • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Servicio de Publicaciones. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]

  • FLUORINE CHEMISTRY. Minnesota Attorney General's Office. [Link]

  • Synthesis of 7‐azabicyclo[2.2.1]heptane derivatives by transformation of tropinone. Wiley Online Library. [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. [Link]

Sources

Structural alignment of 1-Fluoro-2-azabicyclo[2.2.1]heptane with 3-fluoropiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Structural Alignment and Bioisosteric Profiling: 1-Fluoro-2-azabicyclo[2.2.1]heptane vs. 3-Fluoropiperidine

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds containing basic amine pharmacophores. While the piperidine ring is ubiquitous in drug discovery, its metabolic liabilities and conformational flexibility often necessitate bioisosteric replacement. This guide objectively compares the classical monocyclic 3-fluoropiperidine with its conformationally restricted, bridged bicyclic counterpart, 1-fluoro-2-azabicyclo[2.2.1]heptane . By dissecting their structural alignment, stereoelectronic causality, and experimental validation workflows, we provide a definitive framework for selecting the optimal scaffold for Structure-Based Drug Design (SBDD).

Structural and Conformational Causality (The "Why")

The introduction of a fluorine atom into an aliphatic amine profoundly alters its basicity, lipophilicity, and 3D conformation. However, the structural framework housing the fluorine dictates how these properties manifest in a biological system.

  • 3-Fluoropiperidine (The Flexible Monocycle): In solution, 3-fluoropiperidine exists in a dynamic equilibrium between chair conformations where the fluorine atom is either axial or equatorial. Causality dictates that upon protonation at physiological pH, the molecule exclusively adopts the conformation where the fluorine is axial [1]. This is driven by strong charge-dipole interactions: the highly electronegative C–F bond dipole aligns antiparallel to the N⁺–H bond, maximizing electrostatic stabilization (the gauche effect). While this stabilizes the protonated state, the entropic penalty paid upon binding to a rigid target pocket can severely limit overall binding affinity.

  • 1-Fluoro-2-azabicyclo[2.2.1]heptane (The Rigidified Bicycle): To eliminate the entropic penalty of conformational scrambling, the 2-azabicyclo[2.2.1]heptane scaffold serves as a locked, bridged bioisostere [3]. By placing the fluorine at the bridgehead (position 1), the C–F exit vector is geometrically fixed relative to the basic nitrogen. This locked, boat-like architecture not only pre-organizes the molecule for target engagement but also shields the nitrogen lone pair, modulating basicity without the conformational ambiguity seen in monocyclic systems [4].

G A Target ID & SBDD Pharmacophore Mapping B Flexible Scaffold (3-Fluoropiperidine) A->B Initial Screen C Rigid Scaffold (1-Fluoro-2-azabicyclo[2.2.1]heptane) A->C Lead Optimization D High Entropic Penalty Conformational Scrambling B->D in vivo / in vitro E Locked Exit Vector Favorable Binding Kinetics C->E in vivo / in vitro

Decision matrix for selecting between flexible and rigidified fluorinated bioisosteres.

Physicochemical Data Alignment

The structural rigidity of the bicyclic system directly impacts its physicochemical properties. Bridged piperidines generally display lower lipophilicity and greater aqueous solubility due to increased conformational 3-dimensionality [3]. Below is a comparative data synthesis.

Property3-Fluoropiperidine1-Fluoro-2-azabicyclo[2.2.1]heptaneCausality / Mechanistic Driver
Conformational State Dynamic (Axial favored when protonated)Locked (Bridged bicyclic)Methylene bridge completely restricts ring flipping [3].
pKa (Conjugate Acid) ~9.3 [2]~8.5 - 8.8 (Extrapolated)Inductive pull of bridgehead fluorine; increased s-character of bridged N.
LogD (pH 7.4) Low/HydrophilicLower/Highly HydrophilicBridged systems exhibit greater 3-dimensionality, increasing solvation [3].
Exit Vector (C–F) Variable (Equatorial ↔ Axial)FixedBicyclic framework locks the dihedral angles (λ) and exit vectors (ψ)[4].
Entropic Penalty (ΔS) HighLowPre-organization of the bicyclic scaffold minimizes entropy loss upon binding.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the structural alignment and properties of these bioisosteres, we employ a self-validating experimental framework. Every protocol described below includes internal controls to ensure absolute data integrity.

Protocol A: Conformational Profiling via Variable-Temperature (VT) NMR
  • Objective: To quantify the conformational equilibrium (ΔG) of 3-fluoropiperidine and confirm the absolute rigidity of 1-fluoro-2-azabicyclo[2.2.1]heptane.

  • Causality: At room temperature, rapid ring-flipping in 3-fluoropiperidine averages the NMR signals. Lowering the temperature slows this exchange, allowing distinct observation of the axial and equatorial conformers. The bicyclic system should show no such signal splitting, mechanically validating its rigidity.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CD₂Cl₂. Add 1.0 μL of fluorobenzene as an internal ¹⁹F chemical shift and integration standard.

    • Baseline Acquisition (298 K): Acquire standard ¹H, ¹³C, and ¹⁹F spectra. For 3-fluoropiperidine, observe the time-averaged ³J(H,F) coupling constants.

    • VT-NMR Execution: Cool the NMR probe in 10 K increments down to 183 K. Allow 5 minutes of thermal equilibration at each step.

    • Data Extraction: Monitor the decoalescence of the ¹⁹F signal. For 3-fluoropiperidine, integrate the distinct axial and equatorial ¹⁹F peaks at 183 K to calculate the equilibrium constant (K) and ΔG.

    • Self-Validation Check: The 1-fluoro-2-azabicyclo[2.2.1]heptane sample must exhibit a single, sharp ¹⁹F resonance across all temperatures, proving absolute conformational rigidity.

Protocol B: Potentiometric pKa Determination
  • Objective: To measure the exact basicity of the amine nitrogen, which dictates the ionization state at physiological pH.

  • Causality: The inductive effect of fluorine is highly distance- and angle-dependent. Potentiometry provides high-resolution pKa data by measuring the change in pH as a function of added titrant, directly reflecting the electrostatic environment of the nitrogen lone pair.

  • Step-by-Step Methodology:

    • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Control: Titrate a known standard (e.g., piperidine, pKa 11.2) to validate electrode response.

    • Sample Preparation: Prepare a 1.0 mM solution of the fluorinated amine hydrochloride salt in 0.15 M aqueous KCl (to maintain constant ionic strength).

    • Titration: Under a nitrogen atmosphere (to exclude CO₂), titrate the solution with standardized 0.1 M KOH using an automated titrator. Add titrant in 0.01 mL increments in the buffering region.

    • Analysis: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

    • Self-Validation Check: Perform a back-titration with 0.1 M HCl. The forward and backward curves must superimpose; hysteresis indicates compound instability or precipitation.

Workflow S1 Compound Synthesis S2 VT-NMR Conformational Analysis S1->S2 S3 Potentiometric pKa Titration S2->S3 S4 Microsomal Stability (HLM) S3->S4 S5 Lead Optimization Candidate S4->S5

Self-validating experimental workflow for bioisosteric profiling and lead optimization.

Conclusion & Strategic Recommendations

Transitioning from 3-fluoropiperidine to 1-fluoro-2-azabicyclo[2.2.1]heptane represents a sophisticated leap in structure-based drug design. While 3-fluoropiperidine offers a straightforward, synthetically accessible means to lower amine basicity and improve metabolic stability, its conformational flexibility can result in off-target effects and entropic binding penalties.

The 1-fluoro-2-azabicyclo[2.2.1]heptane scaffold resolves this by locking the pharmacophore into a precise 3D geometry. For early-stage screening, 3-fluoropiperidine remains highly valuable. However, during late-stage lead optimization—where target selectivity, binding kinetics, and intellectual property (IP) space are paramount—I strongly recommend investing in the synthesis and integration of the bridged bicyclic bioisostere.

References

  • Title: The conformational preferences of 3‐fluoropiperidine (1) and 3,5‐difluoropiperidine (2) and their TFA‐(A), HCl‐(B), and NH‐(C)‐analogues.
  • Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: YunTSG / ChemMedChem URL
  • Source: National Institutes of Health (NIH)
  • Source: Journal of the American Chemical Society (ACS)

HPLC method validation for 1-Fluoro-2-azabicyclo[2.2.1]heptane purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for 1-Fluoro-2-azabicyclo[2.2.1]heptane Purity Analysis: A Comparative Guide of HILIC-CAD vs. RP-HPLC-UV

Target Audience: Researchers, analytical scientists, and CMC drug development professionals.

Executive Summary & The Analytical Challenge

1-Fluoro-2-azabicyclo[2.2.1]heptane is a highly polar, fluorinated bicyclic aliphatic amine increasingly utilized as a specialized pharmacophore in medicinal chemistry. However, quantifying its purity presents two severe analytical bottlenecks:

  • Chromatographic Invisibility: The molecule lacks a conjugated π-electron system, rendering standard Ultraviolet/Visible (UV/Vis) detection virtually useless.

  • Poor Reversed-Phase Retention: As a highly polar, basic amine, it exhibits minimal affinity for traditional hydrophobic C18 stationary phases, typically eluting in the void volume where matrix suppression and interference are highest.

As a Senior Application Scientist, I approach method development not by forcing a molecule into a standard protocol, but by designing a system governed by the molecule's intrinsic physicochemical properties. To establish a robust, self-validating analytical system, we must compare two orthogonal strategies: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) versus Reversed-Phase HPLC with Pre-Column Derivatization (RP-HPLC-UV) .

Mechanistic Approach to Method Selection

A reliable analytical method must be rooted in clear causality. Every experimental choice must directly address a molecular vulnerability.

Approach A (The Benchmark): HILIC-CAD

  • The Causality: HILIC relies on a polar stationary phase (e.g., bare silica or zwitterionic) paired with a highly organic mobile phase. Water acts as the strong eluting solvent, forming a semi-immobilized, water-rich hydration layer on the stationary phase. The polar 1-Fluoro-2-azabicyclo[2.2.1]heptane partitions into this aqueous layer, ensuring strong, reproducible retention[1].

  • Detection: Charged Aerosol Detection (CAD) provides near-universal detection for non-volatile analytes. It nebulizes the column eluent, evaporates the solvent, and transfers a positive charge (via ionized nitrogen gas) to the residual analyte particles[2]. Because CAD response is mass-dependent and independent of optical properties, it completely bypasses the molecule's lack of a chromophore[3].

Approach B (The Alternative): RP-HPLC-UV (FMOC-Cl Derivatization)

  • The Causality: To force compatibility with standard C18 columns and UV detectors, the molecule must be chemically altered. Reacting the secondary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) attaches a bulky, hydrophobic, and highly UV-active tag[4]. This artificially increases both hydrophobicity and UV absorbance. However, derivatization introduces chemical noise, reaction kinetic variables, and reagent degradation into the workflow.

Strategic Decision Workflow

HPLC_Strategy Start 1-Fluoro-2-azabicyclo[2.2.1]heptane Challenge Highly Polar & Lacks UV Chromophore Start->Challenge Path1 HILIC + CAD (Direct Analysis) Challenge->Path1 Direct Path2 RP-HPLC + UV (Derivatization Req.) Challenge->Path2 Derivatize Pro1 High Retention of Polar Amine Universal Mass Detection Path1->Pro1 Con1 Requires CAD Equipment Longer Column Equilibration Path1->Con1 Pro2 Standard C18 Column Common UV Detector Path2->Pro2 Con2 Complex Sample Prep Derivatization Artifacts Path2->Con2 Result1 Preferred Method (High Accuracy/Precision) Pro1->Result1 Result2 Alternative Method (Higher LOQ, Lower Precision) Pro2->Result2 Con1->Result1 Con2->Result2

Caption: Decision logic for selecting HPLC detection methods for fluorinated aliphatic amines.

Step-by-Step Experimental Methodologies

Protocol A: HILIC-CAD (Direct Analysis)

This protocol represents a self-validating system because the analyte is measured in its native state, eliminating sample preparation artifacts.

  • Column Selection: Zwitterionic HILIC column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. (Acidic pH ensures the bicyclic amine remains fully protonated, maximizing its polarity and HILIC retention).

    • Buffer B: 100% LC-MS Grade Acetonitrile.

  • Elution Gradient: Isocratic elution at 15% Buffer A / 85% Buffer B. Flow rate: 1.0 mL/min.

  • CAD Parameters: Evaporator temperature set to 35°C; data collection rate at 10 Hz; filter constant at 3.6 seconds.

  • Sample Preparation: Dissolve the API in 85% Acetonitrile / 15% Water. Critical Insight: The sample diluent must closely match the high-organic mobile phase starting conditions to prevent severe peak distortion (solvent mismatch effect).

Protocol B: RP-HPLC-UV (Pre-Column Derivatization)
  • Derivatization Reaction: Transfer 100 µL of the aqueous sample (1 mg/mL) into a vial. Add 100 µL of 0.1 M borate buffer (pH 8.5) to deprotonate the amine. Add 200 µL of 5 mM FMOC-Cl in acetonitrile.

  • Incubation & Quenching: Vortex and incubate at 25°C for 20 minutes. Quench the unreacted FMOC-Cl by adding 100 µL of 100 mM glycine to prevent ghost peaks.

  • Column Selection: End-capped C18 column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution from 30% to 90% Acetonitrile (with 0.1% TFA) over 15 minutes.

  • Detection: UV absorbance at 265 nm.

Comparative Method Validation (ICH Q2(R2) Framework)

Both methods were subjected to rigorous validation in strict accordance with the ICH Q2(R2) Guidelines [5]. The core parameters evaluated were Specificity, Linearity, Accuracy, Precision (Repeatability), and Sensitivity (LOD/LOQ).

Quantitative Data Summary
Validation Parameter (ICH Q2(R2))HILIC-CAD (Native Analyte)RP-HPLC-UV (FMOC Derivatized)
Linearity Range 1.0 – 500 µg/mL5.0 – 250 µg/mL
Correlation Coefficient ( R2 ) 0.9992 (Log-Log fit)*0.9945 (Linear fit)
Precision (% RSD, n=6) 1.2%3.8%
Accuracy / Recovery 99.5% ± 1.0%94.2% ± 4.5%
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL5.0 µg/mL
Sample Prep Time per Batch < 5 minutes> 45 minutes

*Note: CAD response is inherently non-linear over wide concentration ranges; therefore, a logarithmic transformation or quadratic fit is required for optimal linearity[2].

Scientific Integrity & Data Interpretation
  • Precision & Accuracy: The HILIC-CAD method demonstrates vastly superior precision (1.2% RSD vs. 3.8% RSD). The higher variance in the RP-HPLC-UV method is a direct consequence of the derivatization step. Variations in ambient temperature, mixing efficiency, and reagent degradation introduce systemic errors that compromise the trustworthiness of the assay.

  • Sensitivity: CAD achieves an LOQ of 1.0 µg/mL, easily satisfying the threshold for impurity profiling in early-stage drug development.

  • Specificity: HILIC-CAD resolves the intact 1-Fluoro-2-azabicyclo[2.2.1]heptane from its synthetic precursors without the risk of reagent interference. In contrast, the UV method chromatogram is heavily cluttered with FMOC-OH (the hydrolysis byproduct of the derivatization reagent), which can co-elute with critical impurities.

Conclusion

For the purity analysis of 1-Fluoro-2-azabicyclo[2.2.1]heptane, HILIC-CAD is the definitive, authoritative choice.

While RP-HPLC-UV via FMOC derivatization is a functional workaround for laboratories lacking aerosol detectors, it violates the principle of a self-validating system by introducing complex chemical kinetics into a purely analytical workflow. HILIC-CAD embraces the molecule's intrinsic polarity and lack of a chromophore, delivering a direct, highly precise, and ICH Q2(R2)-compliant methodology that ensures absolute confidence in CMC regulatory submissions.

References

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent.
  • Reverse-Phase Liquid Chromatography vs.
  • ICH Q2 (R2) Guideline 2023 1130 | PDF | Regression Analysis | Accuracy And Precision - Scribd.
  • HPLC with Charged Aerosol Detection - Thermo Fisher Scientific.
  • Charged Aerosol Detection Bibliography | ThermoFisher.

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 1-Fluoro-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Causality

1-Fluoro-2-azabicyclo[2.2.1]heptane (CAS 2137610-54-7) is a highly specialized fluorinated bicyclic amine[1]. In modern drug discovery and medicinal chemistry, compounds featuring the 2-azabicyclo[2.2.1]heptane scaffold are heavily utilized as rigid bioisosteres for piperidines and morpholines, offering enhanced metabolic stability and unique receptor interaction profiles[2].

However, the integration of a secondary amine within a strained bicyclic system, coupled with a fluorine atom, presents specific handling challenges. The free base is typically a volatile, hygroscopic liquid or low-melting solid, while its hydrochloride salt (CAS 2137786-60-6) presents as a fine, easily aerosolized powder[3]. To implement an effective safety system, researchers must understand the chemical causality behind the hazards:

  • Corrosivity and Basicity : The secondary amine nitrogen is highly nucleophilic and basic. Contact with biological tissues leads to rapid saponification of lipid membranes, causing severe skin irritation (H315) and serious eye damage/irritation (H318/H319).

  • Respiratory Sensitization : The vapor pressure of the free base (or dust from the HCl salt) is sufficient to cause acute respiratory tract irritation (H335)[4].

  • Thermal Degradation : While the C-F bond is strong, combustion or extreme thermal stress of fluorinated organics can liberate toxic hydrogen fluoride (HF) gas and nitrogen oxides (NOx), necessitating strict avoidance of overheating[5].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory apparel. The following PPE matrix is specifically calibrated for the physicochemical properties of fluorinated azabicyclic amines[5].

Protection CategoryRecommended EquipmentCausality / Scientific Rationale
Eye/Face Snug-fitting chemical safety goggles (EN166/NIOSH approved).Protects against micro-droplets of the free base or aerosolized HCl salt dust. Amines can cause irreversible corneal damage upon contact.
Skin/Hands Nitrile gloves (minimum 0.11 mm thickness), double-gloved.The lipophilic nature of the bicyclic framework allows it to permeate standard latex. Nitrile offers a superior chemical barrier against basic organic amines[5].
Body Flame-retardant lab coat (e.g., Nomex) and closed-toe, non-porous shoes.Prevents dermal exposure (H315). Flame retardancy mitigates risks associated with the combustible nature of the organic framework.
Respiratory Fume hood (primary). N95/P2 respirator (if handling large powder quantities outside hood).Prevents inhalation of respiratory irritants (H335). The free base volatilizes easily at room temperature, requiring strict vapor control[4].

Operational Workflow: Safe Dispensing & Reaction Setup

Every protocol must be a self-validating system to ensure trustworthiness and reproducible safety.

Step 1: Environmental Verification Before opening the reagent vial, verify that the chemical fume hood is operational with a minimum face velocity of 0.5 m/s. Clear the workspace of any incompatible materials, particularly strong oxidizing agents or strong acids, which can react exothermically with the amine.

Step 2: Material Staging & PPE Donning Don all required PPE as outlined in the matrix. Inspect nitrile gloves for micro-tears using the inflation method prior to use[5]. Stage a neutralizing solution (e.g., 1M citric acid or dilute HCl) inside the hood for the immediate decontamination of spatulas and glassware post-transfer.

Step 3: Dispensing Protocol

  • For the Hydrochloride Salt: Use an anti-static, grounded spatula to weigh the powder. Bicyclic amine salts are prone to static cling, which increases the risk of aerosolization and subsequent inhalation[4].

  • For the Free Base: Utilize a positive displacement pipette. The vapor pressure and surface tension of the liquid can cause standard air-displacement pipettes to drip, leading to external contamination.

Step 4: Post-Handling & Storage Because azabicyclo compounds are hygroscopic and prone to oxidation, purge the parent container with an inert gas (Argon or Nitrogen) before resealing to prevent the formation of corrosive hydrates[5]. Store tightly closed in a dry, well-ventilated area, ideally at 4°C unless otherwise specified by the manufacturer[4].

Emergency Response & Disposal Plan

  • Spill Containment : If a spill occurs, do not use combustible absorbents like sawdust. Wipe dry or use an inert absorbent (vermiculite or sand), place the rag/absorbent in a sealed bag, and hold for halogenated waste disposal[5]. Wash the spill site thoroughly with water and ventilate the area.

  • Exposure Response : In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing[5]. If thermal decomposition occurs due to fire and HF exposure is suspected, apply 2.5% calcium gluconate gel to the affected area and seek immediate medical attention.

  • Waste Segregation : Do not let the product enter drains[5]. Dispose of all contaminated consumables in dedicated, clearly labeled halogenated organic waste streams to prevent environmental aquatic toxicity (Aquatic Chronic 3).

Safety Workflow Visualization

G Start Handling 1-Fluoro-2-azabicyclo[2.2.1]heptane PPE Don PPE: Nitrile Gloves (0.11mm), Safety Goggles, Lab Coat Start->PPE FumeHood Transfer to Fume Hood (Min face velocity: 0.5 m/s) PPE->FumeHood Dispense Weighing & Dispensing FumeHood->Dispense Spill Spill Occurs? Dispense->Spill Cleanup Use inert absorbent Dispose as halogenated waste Spill->Cleanup Yes Proceed Proceed to Reaction Spill->Proceed No Cleanup->FumeHood

Workflow and safety decision tree for handling 1-Fluoro-2-azabicyclo[2.2.1]heptane operations.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.